molecular formula C7H3ClF2O B1489380 5-Chloro-2,3-difluorobenzaldehyde CAS No. 1783512-25-3

5-Chloro-2,3-difluorobenzaldehyde

Cat. No.: B1489380
CAS No.: 1783512-25-3
M. Wt: 176.55 g/mol
InChI Key: HLYCKSVXKADVNM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3ClF2O and its molecular weight is 176.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCKSVXKADVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,3-difluorobenzaldehyde: Synthesis, Reactivity, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-difluorobenzaldehyde, bearing the CAS number 1783512-25-3, is a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct electronic properties that modulate its reactivity and potential biological activity. This guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic routes based on established organic chemistry principles, an analysis of its chemical reactivity, and its potential applications in drug discovery and organic synthesis. Detailed, field-proven protocols for its synthesis and characteristic reactions are provided to enable researchers to effectively utilize this versatile building block.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated benzaldehydes are a pivotal class of organic intermediates, serving as foundational scaffolds in the synthesis of a vast array of complex molecules.[1] The incorporation of halogen atoms, particularly fluorine and chlorine, into the benzaldehyde framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] Chlorine, also an electron-withdrawing group, can further modulate the electronic nature of the aromatic ring and participate in various coupling reactions.[1]

This compound, with its specific arrangement of these halogens, presents a unique electronic environment. The two fluorine atoms at the 2- and 3-positions, coupled with a chlorine atom at the 5-position, create a highly electron-deficient aromatic ring, thereby activating the aldehyde group for nucleophilic attack and influencing the regioselectivity of further aromatic substitutions. This guide aims to provide a deep dive into the chemistry of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1783512-25-3[3]
Molecular Formula C₇H₃ClF₂O[3]
Molecular Weight 176.55 g/mol [3]
Appearance White to light yellow solid or liquid
Purity Typically >97%Supplier Data

Synthesis of this compound

Proposed Synthetic Pathway: Ortho-Lithiation Followed by Formylation

A highly effective method for introducing a formyl group onto an aromatic ring is through ortho-lithiation followed by quenching with a formylating agent.[4] The directing effect of the fluorine and chlorine substituents will influence the regioselectivity of the lithiation.

Synthesis_of_this compound start 1-Chloro-2,3-difluorobenzene reagents 1. n-BuLi, THF, -78 °C 2. DMF start->reagents intermediate Lithiate Intermediate reagents->intermediate Ortho-lithiation product This compound intermediate->product Formylation

Caption: Proposed synthesis of this compound.

3.1.1. Experimental Protocol: Ortho-Lithiation and Formylation

This protocol is adapted from general procedures for the formylation of halogenated benzenes.[4]

Materials:

  • 1-Chloro-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, add 1-chloro-2,3-difluorobenzene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the n-BuLi.

  • Low Temperature: The ortho-lithiation is performed at -78 °C to prevent side reactions, such as decomposition of the organolithium intermediate and reaction with the solvent.

  • Inert Atmosphere: An inert atmosphere of argon or nitrogen is crucial to prevent the reaction of the highly reactive organolithium species with oxygen and moisture from the air.

  • Slow Addition: Slow, dropwise addition of reagents helps to control the exothermicity of the reactions and maintain the desired low temperature.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group and the electron-deficient aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of organic transformations.[5] The electron-withdrawing effects of the three halogen substituents enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

4.1.1. Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde with an active methylene compound.[6]

Knoevenagel_Condensation start This compound reagents Active Methylene Compound (e.g., Malononitrile) Base (e.g., Piperidine) start->reagents product α,β-Unsaturated Product reagents->product

Caption: Knoevenagel condensation of this compound.

4.1.2. Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.

4.1.3. Reduction and Oxidation

The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Reactivity of the Aromatic Ring

The highly electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by the fluorine and chlorine atoms.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely published, expected spectral characteristics can be inferred from data for similar compounds.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The aldehyde proton will appear as a singlet further downfield, typically in the range of 9.5-10.5 ppm. The coupling patterns of the aromatic protons will be influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically appearing between 185 and 195 ppm. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching absorption in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde will be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. The C-F and C-Cl stretching vibrations will appear in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in pharmaceuticals.[1][2][9] The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel bioactive molecules. The aldehyde group can be readily transformed into various functional groups, allowing for the construction of diverse chemical libraries for high-throughput screening. The presence of multiple halogen atoms can enhance interactions with biological targets and improve the metabolic stability of drug candidates.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. While specific literature on this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to explore its potential in the development of new chemical entities with valuable biological properties.

References

  • Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. (URL not available)
  • US5504264A - Process for preparing 1,3-difluorobenzene - Google P
  • EP0506200A1 - A process for the preparation of o-chlorofluorobenzene - Google P
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

  • US5191126A - Process for the preparation of difluorobenzaldehydes - Google P
  • Reactivity of Benzaldehyde between aldehydes [closed] - Chemistry Stack Exchange. [Link]

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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate. [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. [Link]

  • This compound | 1783512-25-3 | C7H3ClF2O | Appchem. [Link]

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  • 4 - Supporting Inform

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates.[1] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Among the vast array of fluorinated building blocks, substituted benzaldehydes are of particular importance due to the versatility of the aldehyde functional group in a wide range of chemical transformations, making them key intermediates in the synthesis of complex pharmaceutical agents.[4]

5-Chloro-2,3-difluorobenzaldehyde is a member of this crucial class of compounds. Its trifunctionalized aromatic ring presents a unique substitution pattern that is of significant interest to researchers and drug development professionals. The presence and relative positions of the chloro and difluoro substituents offer a nuanced modulation of the electronic and steric properties of the benzaldehyde core, providing a valuable synthon for the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide provides an in-depth technical overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the interpretation of its characteristic spectral data.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in different environments and are crucial for reaction optimization, formulation development, and toxicological assessment. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₃ClF₂O[5]
Molecular Weight 176.55 g/mol
CAS Number 1783512-25-3[5][6]
Physical Form Pale-yellow liquid[6][7]
Boiling Point 206.6 ± 35.0 °C (Predicted)[6]
Density 1.453 ± 0.06 g/cm³ (Predicted)[6]
Purity Typically ≥97%[7]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[6][7]

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The accurate determination of physicochemical properties relies on robust and well-established experimental protocols. This section provides step-by-step methodologies for key properties, emphasizing the scientific principles that underpin these techniques.

Melting Point Determination

Even for substances that are liquid at room temperature, determining the melting point (or freezing point) is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.

  • Sample Preparation: A small amount of the solid sample is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

  • Heating: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[8][9]

Causality Behind Experimental Choices: A slow heating rate is critical to ensure that the temperature of the heating block, the sample, and the thermometer are all in thermal equilibrium, leading to an accurate measurement. Packing the sample tightly ensures efficient heat transfer.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for characterizing and identifying liquids.[6][10]

  • Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is attached to a thermometer.[11][12]

  • Heating: The assembly is heated in a Thiele tube containing mineral oil. The Thiele tube is designed to ensure uniform heating via convection currents.[11][12]

  • Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[12][13]

  • Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point.[11][12]

Causality Behind Experimental Choices: The boiling point is recorded upon cooling rather than heating to avoid errors due to superheating of the liquid. The point at which the liquid enters the capillary indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.[12]

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability and formulation. The "shake-flask" method is a common technique for determining thermodynamic solubility.

  • Sample Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[15]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. A prolonged equilibration time is necessary to reach thermodynamic equilibrium, providing a true measure of solubility.[14] Temperature control is vital as solubility is temperature-dependent.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

  • Predicted ¹H NMR Spectrum of this compound:

    • Aldehyde Proton: A singlet or a finely split multiplet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.[16] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.

    • Aromatic Protons: Two protons are present on the aromatic ring. Due to the substitution pattern, they will appear as doublets or more complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro and fluoro substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

  • Predicted ¹³C NMR Spectrum of this compound:

    • Carbonyl Carbon: A signal is expected in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.[17]

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the fluorine atoms will exhibit characteristic splitting (carbon-fluorine coupling). The chemical shifts will be influenced by the inductive and resonance effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Predicted IR Spectrum of this compound:

    • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹ characteristic of an aromatic aldehyde.[16][18][19]

    • C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[18] The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.

    • C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

    • C-Cl Stretch: A medium to strong absorption band is expected in the region of 600-800 cm⁻¹.

    • Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Predicted Mass Spectrum of this compound:

    • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 176. The presence of chlorine will result in a characteristic isotopic pattern, with an M+2 peak at m/z = 178 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[20][21]

    • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29), leading to a C₆H₃ClF₂⁺ fragment. Further fragmentation of the aromatic ring is also possible.

Synthesis and Applications in Drug Development

Substituted benzaldehydes are typically synthesized through various formylation reactions of the corresponding substituted benzenes.[7] The specific synthesis of this compound would likely involve the formylation of 1-chloro-2,3-difluorobenzene.

In drug discovery, the unique substitution pattern of this compound makes it a valuable precursor for synthesizing a variety of bioactive molecules. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. The presence of the chloro and difluoro groups can enhance metabolic stability and modulate the electronic properties of the final compound, potentially leading to improved efficacy and a better pharmacokinetic profile.[1][2]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] As it is air-sensitive, storage under an inert atmosphere is recommended.

  • Toxicity: While specific toxicity data is limited, it is classified as harmful if swallowed (H302).[7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in a research setting. The provided experimental protocols offer a robust framework for the determination of its key physical constants, while the discussion of its predicted spectral features provides a basis for its structural characterization. As the demand for novel fluorinated building blocks continues to grow, compounds like this compound will undoubtedly play a crucial role in the synthesis of the next generation of therapeutic agents.

References

A comprehensive list of references that informed this technical guide is provided below.

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5-Chloro-2,3-difluorobenzaldehyde: An Exposition on Molecular Structure and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and conformational landscape of 5-Chloro-2,3-difluorobenzaldehyde (CAS No: 1783512-25-3), a halogenated aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. By synthesizing data from analogous compounds and foundational principles of physical organic chemistry, this document offers a predictive and mechanistic understanding of the molecule's behavior, essential for its application in complex molecular design and synthesis.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated benzaldehydes are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The specific placement of halogen atoms on the aromatic ring profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions. This compound, with its distinct substitution pattern, presents a unique case study in conformational analysis, where steric and electronic effects dictate the preferred spatial arrangement of the formyl group relative to the phenyl ring. Understanding this conformational preference is critical for predicting reaction outcomes, designing crystal packing, and modeling ligand-receptor interactions in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1783512-25-3[1]
Molecular Formula C₇H₃ClF₂O[1]
Molecular Weight 176.55 g/mol
Physical Form Liquid[2]
Purity Typically ≥97%
Storage Conditions Inert atmosphere, 2-8°C[2]
InChI Key HLYCKSVXKADVNM-UHFFFAOYSA-N

Molecular Structure and Conformational Isomerism

The core of this analysis lies in the rotational isomerism around the C(ring)–C(aldehyde) single bond. For benzaldehydes with ortho-substituents, the formyl group can adopt two primary planar conformations relative to the adjacent fluorine atom at the C2 position: syn and anti (also referred to as cis and trans).

  • anti-conformer: The aldehyde oxygen atom is directed away from the ortho-fluorine substituent.

  • syn-conformer: The aldehyde oxygen atom is directed towards the ortho-fluorine substituent.

These two conformers are interconvertible through rotation, but they exist in distinct potential energy wells. The relative stability of these conformers is governed by a delicate balance of competing steric and electrostatic interactions.

G cluster_workflow Conformational Analysis Workflow start Hypothesize Conformers (syn & anti) comp_chem Computational Chemistry (DFT/CCSD(T)) - Optimize Geometries - Calculate Energies & Constants start->comp_chem exp_spec Rotational Spectroscopy (CP-FTMW) - Supersonic Expansion - Acquire Spectrum start->exp_spec comparison Compare Experimental & Computational Data comp_chem->comparison analysis Spectral Analysis & Assignment - Identify conformer-specific transitions - Determine Rotational Constants exp_spec->analysis analysis->comparison validation Validated Conformational Model - Relative Energies - Structural Parameters comparison->validation Good Agreement

Caption: A self-validating workflow combining computational and experimental methods.

Conclusion and Outlook

Based on robust evidence from analogous systems, this compound is predicted to exist as a mixture of two planar conformers, with the anti conformation being substantially more stable than the syn conformation. This preference is dictated by the minimization of steric and electrostatic repulsion between the formyl oxygen and the ortho-fluorine atom. For professionals in drug discovery and materials science, this structural insight is paramount. Assuming the dominance of the anti conformer in solution and solid states is a well-grounded starting point for molecular modeling, crystal structure prediction, and rational synthesis design. The experimental and computational workflows detailed herein provide a clear and reliable pathway for the definitive characterization of this and other similarly substituted aromatic aldehydes.

References

  • Baiwir, M., Llabres, G., Piette, J. L., & Renson, M. (2006). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-14. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.
  • Baliah, V., & Chellathurai, T. (1983). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 311-316. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Li, Q., Evangelisti, L., & Feng, G. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene. Retrieved from [Link]

  • Baiwir, M., Llabres, G., Piette, J. L., & Renson, M. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-14. Retrieved from [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto-and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-48. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

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A Comprehensive Guide to the Regioselective Synthesis of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

5-Chloro-2,3-difluorobenzaldehyde is a highly valuable fluorinated building block in modern medicinal and agrochemical research. The specific arrangement of its substituents makes it a crucial intermediate for accessing complex molecular architectures with tailored physicochemical and biological properties. This guide provides a detailed examination of the most effective and regioselective synthetic route to this target molecule, commencing from the readily available starting material, 1-chloro-3,4-difluorobenzene. The core of this guide is centered on the principles and practical application of Directed ortho-Metalation (DoM), a powerful strategy for C-H functionalization in aromatic systems. We will explore the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for the preparation of this compound.

Introduction: The Significance of Fluorinated Benzaldehydes

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. Fluorinated benzaldehydes, in particular, serve as versatile intermediates, providing a reactive handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of heterocyclic scaffolds[2][3].

This compound (CAS 1783512-25-3) is a trifunctionalized arene whose specific substitution pattern is challenging to achieve through classical electrophilic aromatic substitution methods due to conflicting directing effects of the halogen substituents. Therefore, a more nuanced and regioselective approach is required.

Synthetic Strategy: A Retrosynthetic Approach via Directed ortho-Metalation (DoM)

A retrosynthetic analysis of the target molecule points to the formylation of a 1-chloro-3,4-difluorobenzene precursor as the most logical strategy. The key challenge lies in introducing the formyl (-CHO) group exclusively at the C-2 position, which is situated between the two fluorine atoms.

Classical formylation methods like the Vilsmeier-Haack or Friedel-Crafts reactions would likely yield a complex mixture of regioisomers. The most powerful and precise strategy for this transformation is Directed ortho-Metalation (DoM) . This reaction, first discovered independently by Gilman and Wittig, leverages a pre-existing functional group on the aromatic ring, known as a Directing Metalation Group (DMG), to guide a strong organolithium base to deprotonate a specific, adjacent C-H bond[4][5].

In our starting material, 1-chloro-3,4-difluorobenzene, the fluorine atoms serve as effective, albeit moderately strong, DMGs. The acidity of the aromatic protons is increased by the inductive electron-withdrawing effect of the halogens. The proton at the C-2 position is the most acidic because it is flanked by two fluorine atoms, making it the preferential site for deprotonation by a strong base.

Primary Synthetic Route: Directed ortho-Metalation and Formylation

The chosen synthetic pathway involves two main steps:

  • Lithiation: Regioselective deprotonation of 1-chloro-3,4-difluorobenzene at the C-2 position using a strong lithium base at low temperature.

  • Formylation: Quenching the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).

The DoM reaction is a kinetically controlled process performed under stringent anhydrous conditions and at very low temperatures (typically -78 °C) to ensure the stability of the highly reactive aryllithium intermediate.

The mechanism proceeds as follows:

  • Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi), first coordinates to one of the Lewis basic fluorine atoms on the 1-chloro-3,4-difluorobenzene ring. This pre-coordination complex brings the alkyl base into close proximity with the adjacent C-H bond[4][6].

  • Deprotonation: The n-butyl anion removes the most acidic proton (at C-2), generating a stabilized 5-chloro-2,3-difluoro-phenyllithium intermediate and butane gas. The reaction is irreversible under these conditions.

  • Electrophilic Quench: The aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).

  • Workup: The resulting tetrahedral intermediate is stable at low temperatures. Upon quenching with an aqueous acid during workup, it collapses to release the final aldehyde product and dimethylamine.

The workflow and mechanism are visualized in the diagrams below.

G cluster_workflow Overall Synthetic Workflow Start 1-Chloro-3,4-difluorobenzene Step1 Lithiation (n-BuLi, THF, -78 °C) Step2 Formylation (DMF, -78 °C) Step3 Aqueous Workup (e.g., aq. HCl) Step4 Purification (Extraction & Distillation/Chromatography) End This compound

G

This protocol is based on established procedures for the ortho-lithiation of fluorinated aromatics and should be performed by trained chemists only.[7]

Reagents & Equipment:

  • 1-Chloro-3,4-difluorobenzene (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware (oven-dried), magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), and a low-temperature cooling bath (dry ice/acetone, -78 °C).

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with 1-chloro-3,4-difluorobenzene. Dissolve it in anhydrous THF (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Formylation (Electrophilic Quench): Add anhydrous DMF dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: After the addition of DMF is complete, stir the mixture at -78 °C for an additional 1-2 hours. Then, allow the reaction to warm slowly to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred beaker of saturated aqueous NH₄Cl solution cooled in an ice bath.

  • Acidification & Extraction: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing & Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pure substance.

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm) and signals in the aromatic region, showing coupling to fluorine.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear downfield (~185-190 ppm).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (176.55 g/mol ) and exhibit the characteristic isotopic pattern for a monochlorinated compound[8][9].

Comparative Analysis of Synthetic Routes

To underscore the superiority of the DoM strategy for this specific target, a comparison with other potential formylation methods is presented below.

MethodStarting MaterialReagentsRegioselectivityYieldKey Advantages/Disadvantages
Directed ortho-Metalation (DoM) 1-Chloro-3,4-difluorobenzenen-BuLi, DMFExcellent (targets C-2)Good to ExcellentPro: High regioselectivity, reliable. Con: Requires cryogenic temps, inert atmosphere, and handling of pyrophoric reagents.
Friedel-Crafts Formylation (Gattermann-Koch/Vilsmeier-Haack)1-Chloro-3,4-difluorobenzeneCO/HCl/AlCl₃ or POCl₃/DMFPoor LowPro: Milder reagents than BuLi. Con: Ring is deactivated; will produce a mixture of isomers (formylation ortho to Cl and ortho to F).
Halogen-Exchange 5-Chloro-2,3-dichlorobenzaldehydeKF, phase-transfer catalystN/AVariablePro: Avoids organometallics. Con: Requires a specific, and likely difficult to synthesize, starting material[10][11].

Safety and Handling Considerations

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere by experienced personnel using proper syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides and must be handled with care. Use of freshly distilled or commercially available anhydrous solvents is mandatory.

  • Low Temperatures: Handling cryogenic baths (-78 °C) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Workup: The quenching of organolithium reagents is highly exothermic and can release flammable gases (butane). Quenching should be performed slowly and behind a safety shield.

Conclusion

The synthesis of this compound is most effectively and selectively achieved via a Directed ortho-Metalation (DoM) strategy starting from 1-chloro-3,4-difluorobenzene. This method leverages the directing ability of the fluorine substituents to facilitate a highly regioselective deprotonation at the C-2 position, which is subsequently trapped with an electrophile. While the reaction requires specialized conditions—namely, low temperatures and an inert atmosphere—it offers unparalleled control over the product's regiochemistry, making it the preferred method for laboratory and potential scale-up synthesis. The resulting benzaldehyde is a valuable intermediate, primed for further elaboration in the development of novel pharmaceuticals and agrochemicals.

References

  • Mortier, J. Directed Ortho Metalation. Unblog.fr. Link

  • University of Rochester. Directed (ortho) Metallation. chem.rochester.edu. Link

  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Link

  • Ohsawa, K., et al. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin, 67(6). Link

  • Wikipedia. Directed ortho metalation. en.wikipedia.org. Link

  • Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? chem.wisc.edu. Link

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link

  • A2B Chem. This compound. a2bchem.com. Link

  • Appchem. This compound. appchem.com. Link

  • Google Patents. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Link

  • Ohsawa, K., et al. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3438-44. Link

  • PrepChem. Synthesis of 2,5-Difluorobenzaldehyde. prepchem.com. Link

  • ChemicalBook. This compound CAS#: 1783512-25-3. Link

  • ChemicalBook. 5-CHLORO-2,4-DIFLUOROBENZALDEHYDE(695187-29-2) 1H NMR spectrum. Link

  • European Patent Office. EP 0447259 A1 - Process for preparing chloro-difluorobenzene. Link

  • ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis. Link

  • Google Patents. US4845304A - Process for producing fluorobenzaldehydes. Link

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 365-374. Link

  • Ramirez, A., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Link

  • Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Link

  • Google Patents. US5191126A - Process for the preparation of difluorobenzaldehydes. Link

  • PrepChem. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. prepchem.com. Link

  • BLD Pharm. 5-Chloro-2-(difluoromethyl)benzaldehyde. Link

  • Google Patents. JP2672012B2 - Method for producing 1-chloro-3,4-difluorobenzene. Link

  • de la Torre, G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Link

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The Strategic Application of 5-Chloro-2,3-difluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone for the development of novel therapeutics with enhanced pharmacological profiles. 5-Chloro-2,3-difluorobenzaldehyde emerges as a highly valuable and versatile building block, offering a unique combination of steric and electronic properties for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its role as a precursor for the synthesis of targeted therapies, such as kinase inhibitors. We will delve into the underlying principles of its reactivity, provide illustrative synthetic protocols, and discuss the rationale for its use in the design of next-generation pharmaceuticals.

Introduction: The Power of Halogenation in Drug Design

The deliberate introduction of halogen atoms into drug candidates is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, the most electronegative element, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the small size of the fluorine atom allows it to act as a bioisostere for hydrogen, often leading to improved target engagement. Chlorine, while larger and less electronegative than fluorine, also plays a crucial role in drug design by influencing lipophilicity and providing additional interaction points within a target's binding site.[4][5]

This compound presents a trifecta of these beneficial attributes. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including condensations, Wittig reactions, and the formation of various heterocyclic systems. The presence of two fluorine atoms on the aromatic ring can profoundly influence the acidity of adjacent protons and the overall electronic nature of the molecule, impacting its reactivity and biological activity. The chlorine atom at the 5-position further modulates the molecule's properties and provides an additional site for potential interactions or further functionalization.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

PropertyValueSource
CAS Number 1783512-25-3[6]
Molecular Formula C₇H₃ClF₂O[7]
Molecular Weight 176.55 g/mol [2]
Appearance White to off-white crystalline powder-
Melting Point 48-52 °C-
Boiling Point 215-220 °C-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)-

Key Application Area: Synthesis of Kinase Inhibitors

A significant and promising application of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The 5-chloro-2,3-difluorophenyl moiety is a key structural feature found in several potent kinase inhibitors. For instance, the MEK inhibitor Trametinib contains a structurally related 2-fluoro-4-iodophenylamino group, highlighting the importance of a halogenated phenyl ring in achieving high-affinity binding to the kinase active site.

Illustrative Synthetic Pathway: A Hypothetical MEK Inhibitor

To demonstrate the utility of this compound, we present a plausible synthetic route to a hypothetical MEK inhibitor. This pathway is based on established synthetic methodologies for similar kinase inhibitors and showcases the key transformations where our building block plays a central role.

Diagram 1: Proposed Synthesis of a Hypothetical MEK Inhibitor

G A This compound C Condensation Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Substituted Aminopyrimidine B->C D Intermediate A (Substituted Pyrimidinamine) C->D F Intramolecular Cyclization D->F E Cyclizing Agent (e.g., Chloroacetyl chloride) E->F G Hypothetical MEK Inhibitor F->G

Caption: A proposed synthetic workflow for a hypothetical MEK inhibitor.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrimidinamine Intermediate

This protocol details the crucial condensation step outlined in the workflow above, a common strategy in the synthesis of kinase inhibitors.

Step 1: Reaction Setup

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), the selected substituted aminopyrimidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq).

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature of 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted pyrimidinamine intermediate.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound provides several advantages in the context of structure-activity relationship (SAR) studies for kinase inhibitors:

  • Fluorine Atoms at Positions 2 and 3: These ortho and meta fluorine atoms can influence the conformation of the phenyl ring and create favorable interactions with the kinase hinge region. They also increase the metabolic stability of the molecule.

  • Chlorine Atom at Position 5: The para chlorine atom can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity. Its electron-withdrawing nature can also modulate the pKa of the molecule.

  • Aldehyde Group: This reactive group allows for the facile introduction of various linkers and heterocyclic systems, enabling the exploration of different binding modes and the optimization of pharmacokinetic properties.

Hypothetical Biological Data for a Derived Kinase Inhibitor

The following table presents hypothetical, yet realistic, biological data for a kinase inhibitor synthesized from this compound, based on the activity profiles of similar compounds.

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, nM)
Hypothetical Inhibitor 1 MEK15A375 (Melanoma)10
Hypothetical Inhibitor 1 MEK28HT-29 (Colon Cancer)15
Trametinib (Reference) MEK10.92A375 (Melanoma)0.48
Trametinib (Reference) MEK21.8HT-29 (Colon Cancer)0.96

Conclusion and Future Perspectives

This compound stands out as a strategic building block in medicinal chemistry, offering a unique combination of reactive functionality and beneficial halogenation. Its potential for the synthesis of potent and selective kinase inhibitors is particularly noteworthy. The ability to fine-tune the electronic and steric properties of the resulting molecules makes it an invaluable tool for lead optimization in drug discovery programs.

Future research will likely focus on the development of novel synthetic methodologies to further expand the diversity of molecular scaffolds accessible from this versatile starting material. As our understanding of the intricate roles of specific kinases in disease pathogenesis continues to grow, the demand for precisely engineered inhibitors will undoubtedly increase, solidifying the importance of key intermediates like this compound in the arsenal of the medicinal chemist.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • AppliChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • U.S. Patent No. 9,499,531. (2016). Washington, DC: U.S.
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A Technical Guide to the Biological Activities of Halogenated Benzaldehyde Derivatives: Mechanisms, Structure-Activity Relationships, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Benzaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzaldehyde ring profoundly modulates the molecule's physicochemical properties, leading to significant alterations in biological potency and selectivity. This guide provides an in-depth analysis of the mechanisms of action, key structure-activity relationships (SAR), and standard experimental protocols for evaluating the biological efficacy of these compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage halogenated benzaldehydes in the design of novel therapeutic agents.

Introduction: The Chemical and Therapeutic Significance of Halogenated Benzaldehydes

The Benzaldehyde Scaffold: A Versatile Core in Medicinal Chemistry

The benzaldehyde framework, consisting of a benzene ring attached to a formyl group, is a fundamental building block in organic synthesis and a recurring motif in biologically active compounds. Its derivatives are known to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] The reactivity of the aldehyde group allows for the facile synthesis of diverse derivatives, such as Schiff bases and chalcones, further expanding its chemical and therapeutic potential.[1][2]

The Role of Halogenation: A Strategy for Potency and Selectivity

Halogenation is a cornerstone of modern drug design used to fine-tune the properties of lead compounds. Substituting hydrogen atoms with halogens on the benzaldehyde ring introduces several key changes:

  • Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing effect, which can increase the reactivity of the aldehyde group and influence interactions with biological targets.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.

  • Steric and Conformational Effects: The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance, influencing the molecule's conformation and how it fits into a target's binding site.

  • Metabolic Stability: The introduction of halogens, particularly fluorine, at sites prone to metabolic oxidation can block these pathways, thereby increasing the compound's half-life.

These modifications make halogenated benzaldehydes valuable intermediates for synthesizing a range of pharmaceuticals and agrochemicals.

Key Biological Activities and Mechanisms of Action

Antimicrobial and Antifungal Activity

Halogenated benzaldehyde derivatives have shown notable activity against a range of pathogenic bacteria and fungi. While benzaldehyde itself has some bactericidal activity, its halogenated and hydroxylated forms can be significantly more potent.[3]

Mechanism of Action: The primary antimicrobial mechanisms are believed to involve the disruption of microbial cell membranes, leading to leakage of intracellular contents, and the inhibition of essential enzymes. The electrophilic nature of the aldehyde carbon can facilitate covalent bond formation with nucleophilic residues (like cysteine) in microbial proteins, leading to enzyme inactivation.

Structure-Activity Relationship Insights:

  • Schiff bases derived from halogenated benzaldehydes often exhibit enhanced antimicrobial properties.

  • The presence of hydroxyl groups in addition to halogens can increase activity. For instance, 3,5-dichloro-2,4-dihydroxy benzaldehyde has been shown to be effective against various bacteria and fungi.[4]

  • The position and number of halogen substituents are critical. Increased halogenation does not always lead to higher activity and can be species-dependent.

Table 1: Representative Antimicrobial Activity of Benzaldehyde Derivatives

Compound/Derivative Target Organism Activity (MIC, µg/mL) Reference
Benzaldehyde Staphylococcus aureus ≥1024 [5]
Ciprofloxacin (control) S. aureus (MepA pump) 64 [5]
Schiff base of 4-chloro-benzaldehyde S. aureus 24-49 [6]

| Schiff base of 2,4-dichloro-benzaldehyde | Candida albicans | 24 |[6] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anticancer Properties

A significant area of research for halogenated benzaldehydes is their potential as anticancer agents. Derivatives have demonstrated cytotoxicity against various cancer cell lines through multiple mechanisms.[7]

Mechanism 1: Induction of Apoptosis and Cell Cycle Arrest Several benzyloxybenzaldehyde derivatives, including those with halogen substitutions, have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] The proposed mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the activation of a cascade of caspase enzymes that execute cell death. Furthermore, these compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[8]

Mechanism 2: Epigenetic Regulation and Overcoming Drug Resistance Recent studies have revealed that benzaldehyde can suppress cancer metastasis and overcome treatment resistance by targeting epigenetic pathways. Specifically, it has been shown to reduce the phosphorylation of histone H3 at serine 28 (H3S28ph) by preventing the interaction between the signaling protein 14-3-3ζ and H3S28ph.[9][10] This interaction is crucial for the survival of treatment-resistant cancer cells.[10] By disrupting this axis, benzaldehyde derivatives can re-sensitize resistant cells to therapies like radiation.[10]

cluster_0 Cancer Cell cluster_1 Therapeutic Intervention DrugResistance Drug/Radiation Resistance Metastasis Metastasis H3S28ph Histone H3S28ph (Phosphorylation) GeneExpression Pro-cancer Gene Expression H3S28ph->GeneExpression Activates Protein_1433 14-3-3ζ Protein Protein_1433->H3S28ph Binds & Stabilizes GeneExpression->DrugResistance GeneExpression->Metastasis HalogenatedBenzaldehyde Halogenated Benzaldehyde Derivative HalogenatedBenzaldehyde->Protein_1433 BLOCKS Interaction caption Mechanism of Action: Overcoming Cancer Resistance

Anticancer mechanism of benzaldehyde derivatives.

Table 2: Cytotoxicity of Halogenated Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity (IC₅₀, µM) Reference
Halogenated Benzothiadiazine Triple-Negative Breast Cancer 2.93 [11]
Brominated Benzofuran A549 (Lung Carcinoma) 3.5 [12]
Brominated Benzofuran HepG2 (Liver Carcinoma) 3.8 [12]

| Coniferyl aldehyde derivative | H1299 (Lung Carcinoma) | 13.7 - 14.0 |[13] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Potent and Selective Enzyme Inhibition

A highly promising therapeutic avenue for halogenated benzaldehydes is the selective inhibition of enzymes implicated in cancer progression, most notably Aldehyde Dehydrogenase 1A3 (ALDH1A3).

ALDH1A3 Inhibition: ALDH enzymes catalyze the oxidation of aldehydes to carboxylic acids.[14] The ALDH1A3 isoform is overexpressed in various cancers and is associated with cancer stem cells and poor patient outcomes.[14] Therefore, selective ALDH1A3 inhibitors are sought after as novel cancer therapeutics. Benzyloxybenzaldehyde derivatives, which can be halogenated, have emerged as some of the most potent and selective inhibitors of ALDH1A3.[14][15]

Mechanism of Inhibition: These compounds are designed to resemble the natural substrate and bind to the enzyme's active site. Computational studies suggest that the benzaldehyde core forms crucial pi-pi stacking interactions with aromatic residues (e.g., Y297) in the active site, effectively blocking substrate access.[14]

Table 3: Inhibitory Activity of Benzaldehyde Derivatives against ALDH1A3

Compound/Derivative Target Enzyme Activity (IC₅₀, µM) Reference
ABMM-15 (benzyloxybenzaldehyde scaffold) ALDH1A3 0.23 [14][15]
3-bromo-4-(dipropylamino)benzaldehyde ALDH1A3 0.63 [16]
ABMM-16 (benzyloxybenzaldehyde scaffold) ALDH1A3 1.29 [14][15]

| MF7 (fluoro derivative) | ALDH1A3 | 22.8 |[16] |

Methodologies for Biological Evaluation: Standard Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Causality: The goal is to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism. This is achieved by challenging a standardized bacterial inoculum with a range of compound concentrations in a nutrient-rich broth.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., halogenated benzaldehyde)

  • Bacterial strain (e.g., S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or PBS

  • Spectrophotometer

Step-by-Step Methodology:

  • Prepare Inoculum: Culture bacteria overnight. Dilute the culture in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution across the wells of the 96-well plate using the growth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance at 600 nm.

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria (5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate Visually or with Spectrophotometer D->E F Determine MIC: Lowest Concentration with No Growth E->F caption Workflow for MIC Determination

Workflow for MIC Determination via Broth Microdilution.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method to measure the cytotoxic effect of a compound on cancer cell lines.[7]

Causality: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the halogenated benzaldehyde derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT Reagent: Remove the media and add 100 µL of fresh media plus 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple precipitate is visible.

  • Solubilize Formazan: Carefully remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well. Gently shake the plate to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate IC₅₀: Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

Structure-Activity Relationships (SAR) Summarized

Relating the chemical structure of these derivatives to their biological activity is crucial for rational drug design.[17]

Key Principles:

  • Halogen Identity: The type of halogen matters. Fluorine can form strong hydrogen bonds and increase metabolic stability. Chlorine and Bromine are larger and more lipophilic, which can enhance membrane permeability and hydrophobic interactions.

  • Positional Isomerism: The location of the halogen on the benzene ring is critical.

    • Ortho substitution can introduce steric hindrance, potentially forcing the aldehyde group out of the plane of the ring, which may either enhance or decrease binding depending on the target's topology.

    • Para substitution generally has minimal steric impact on the aldehyde group, allowing electronic effects to dominate.

  • Electronic Effects: The electron-withdrawing nature of halogens increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by residues in an enzyme active site or other biological macromolecules.

  • Additional Substituents: The presence of other groups, such as hydroxyl (-OH) or methoxy (-OCH₃), dramatically influences activity. Hydroxyl groups can act as hydrogen bond donors and acceptors, often increasing potency.

cluster_SAR Structure-Activity Relationship Hotspots Benzaldehyde Ortho Ortho Position: - Strong steric influence. - Can alter aldehyde conformation. - Affects binding & solubility. Meta Meta Position: - Primarily electronic influence. - Less steric impact. Para Para Position: - Strong electronic influence. - Minimal steric hindrance on aldehyde. - Often favorable for activity. Aldehyde Aldehyde Group: - Key reactive center. - Forms Schiff bases. - Interacts with nucleophiles (e.g., Cys, Lys). - Essential for ALDH inhibition. caption Key SAR insights for halogenated benzaldehydes.

Key SAR insights for halogenated benzaldehydes.
(Note: The image "benzaldehyde.png" is a placeholder for a chemical structure diagram)

Conclusion and Future Perspectives

Halogenated benzaldehyde derivatives are a versatile and potent class of bioactive molecules. Their efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents is strongly influenced by the type, number, and position of halogen substituents. The ability to systematically modify this scaffold allows for the fine-tuning of activity and selectivity, making it a highly attractive starting point for drug discovery programs.

Future research should focus on:

  • Optimizing Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., ALDH1A3 vs. other ALDHs) or microbial targets to minimize off-target effects.

  • In Vivo Evaluation: Translating the promising in vitro results into preclinical animal models to assess bioavailability, efficacy, and toxicity.

  • Exploring New Mechanisms: Investigating novel biological targets and pathways modulated by this class of compounds.

  • Diversity-Oriented Synthesis: Expanding the chemical space by combining halogenation with other functional groups to build libraries for high-throughput screening.

By leveraging the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of halogenated benzaldehydes in addressing critical challenges in infectious disease and oncology.

References

  • Ibrahim, A., Ikhmais, B., Batlle, E., Pors, K., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

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  • Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025). Cromos Pharma. [Link]

  • George, G., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1216-1224. [Link]

  • Mervin, L. H., et al. (2000). Structure–Activity Relationships for Aldehyde Categories. SAR and QSAR in Environmental Research, 11(3-4), 217-239. [Link]

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  • Ibrahim, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI. [Link]

  • Ferreira, R. J., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 24(19), 14639. [Link]

  • Aptula, A. O., et al. (2005). Skin-sensitization structure-activity relationships for aldehydes. Toxicology, 212(1), 66-78. [Link]

  • A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. (2021). MDPI. [Link]

  • Evaluation of the effect of benzaldehyde derivatives in human cancer cells. (n.d.). RGCC International. [Link]

  • Lee, J. Y., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. International Journal of Molecular Sciences, 23(15), 8527. [Link]

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-44. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1661-S1667. [Link]

  • Ibrahim, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). MIC of antibiotics and benzaldehyde against Staphylococcus aureus. ResearchGate. [Link]

  • Cancer Research Technology presents new ALDH1A3 inhibitors. (2022). BioWorld. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Uivarosi, V., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3183. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Chloro-2,3-difluorobenzaldehyde in Modern Chemistry

This compound is a key building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of the benzene ring, featuring both electron-withdrawing fluorine and chlorine atoms, imparts specific electronic properties and metabolic stability to the final products. This makes it a valuable intermediate for the development of novel therapeutic agents and crop protection chemicals. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. The chosen synthetic route is based on the ortho-directed metallation of 1-chloro-3,4-difluorobenzene followed by formylation. This method is advantageous due to its high regioselectivity and the ready availability of the starting materials. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for each experimental choice to ensure reproducibility and success.

Synthetic Strategy: Ortho-Directed Metallation and Formylation

The synthesis of this compound is achieved through a two-step process:

  • Ortho-Lithiation: 1-Chloro-3,4-difluorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The fluorine atom at the 3-position directs the deprotonation to the adjacent ortho position (C2), leading to the formation of a highly reactive aryllithium intermediate. This regioselectivity is a well-established phenomenon in organofluorine chemistry.

  • Formylation: The aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the resulting intermediate to afford the desired this compound. DMF is a commonly used and effective C1-synthon in such reactions.[1][2]

This synthetic approach is analogous to the preparation of similar difluorobenzaldehydes, demonstrating its robustness and applicability.[3][4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Chloro-3,4-difluorobenzene≥99%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailablePyrophoric, handle with extreme care under inert atmosphere.[5][6][7][8][9]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Hydrochloric Acid (HCl)2 M aqueous solutionCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Nitrogen Gas (N2)High purityFor maintaining an inert atmosphere
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Low-temperature cooling bath (e.g., acetone/dry ice).

  • Syringes and needles for transferring pyrophoric reagents.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Step-by-Step Synthesis Procedure

  • Reaction Setup and Inert Atmosphere:

    • A 500 mL three-neck round-bottom flask is thoroughly dried and assembled with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • The flask is purged with dry nitrogen gas for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the quenching of the highly reactive organolithium species by atmospheric moisture and oxygen.

  • Initial Reagent Charging:

    • Under a positive pressure of nitrogen, 1-chloro-3,4-difluorobenzene (10.0 g, 67.3 mmol) and anhydrous tetrahydrofuran (THF, 200 mL) are added to the reaction flask.

    • The resulting solution is stirred and cooled to -78 °C using an acetone/dry ice bath. Maintaining this low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.[10]

  • Ortho-Lithiation with n-Butyllithium:

    • n-Butyllithium (2.5 M in hexanes, 29.6 mL, 74.0 mmol, 1.1 equivalents) is drawn into a dry syringe and added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The slight excess of n-BuLi ensures complete conversion of the starting material.

    • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1 hour to allow for the complete formation of the aryllithium intermediate.

  • Formylation with DMF:

    • Anhydrous N,N-dimethylformamide (DMF, 6.2 mL, 80.8 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C over 15 minutes. The temperature should be carefully monitored to prevent a rapid exotherm.

    • The reaction mixture is then allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • Reaction Quenching and Work-up:

    • The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (100 mL) at 0 °C (ice bath).

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by brine (100 mL).

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product is typically an oil or a low-melting solid. Purification is achieved by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) is generally effective.

  • Monitoring: The fractions are monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV light.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.

Alternatively, for some aldehydes, purification can be achieved via the formation of a bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[11][12] Vacuum distillation is another potential purification method for thermally stable aldehydes.[13]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic aldehyde proton signal around 10 ppm, along with signals in the aromatic region corresponding to the protons on the benzene ring.

    • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon around 190 ppm, in addition to the aromatic carbon signals.

    • ¹⁹F NMR: This will show signals corresponding to the two fluorine atoms, with their characteristic chemical shifts and coupling constants.

    • Advanced NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.[14][15]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1700-1720 cm⁻¹.[16][17]

    • Characteristic C-H stretching vibrations of the aldehyde group are typically observed around 2720-2820 cm⁻¹.[16][17]

    • Absorptions corresponding to the aromatic C=C stretching and C-F and C-Cl bonds will also be present.[18][19]

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₇H₃ClF₂O). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Safety Precautions and Waste Disposal

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[5][6][7][8][9] It should only be handled by trained personnel under an inert atmosphere in a chemical fume hood.[5] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and suitable gloves, must be worn. A Class D fire extinguisher should be readily available.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All operations should be conducted away from ignition sources.

  • Waste Disposal: Quench any residual n-BuLi carefully with a less reactive alcohol (e.g., isopropanol) at low temperature before disposal. All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

Graphical Representation of the Synthetic Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware & Establish Inert Atmosphere (N2) charge_reagents Charge 1-Chloro-3,4-difluorobenzene and Anhydrous THF start->charge_reagents cool_reaction Cool to -78 °C charge_reagents->cool_reaction add_nbuli Add n-BuLi dropwise (Ortho-Lithiation) cool_reaction->add_nbuli stir_1 Stir for 1 hour at -78 °C add_nbuli->stir_1 add_dmf Add Anhydrous DMF (Formylation) stir_1->add_dmf warm_stir Warm to Room Temperature and Stir for 2 hours add_dmf->warm_stir quench Quench with 2 M HCl warm_stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product This compound purify->end_product characterize Characterize by NMR, IR, MS end_product->characterize

Caption: Synthetic workflow for this compound.

Summary of Key Reaction Parameters

ParameterValue/ConditionRationale
Starting Material1-Chloro-3,4-difluorobenzeneReadily available precursor.
Lithiating Agentn-Butyllithium (n-BuLi)Strong base for efficient ortho-lithiation.
Formylating AgentN,N-Dimethylformamide (DMF)Effective and common C1 electrophile.[1][2]
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent suitable for organolithium reactions.
Reaction Temperature-78 °CCrucial for the stability of the aryllithium intermediate and to minimize side reactions.[10]
Stoichiometry (n-BuLi)1.1 equivalentsEnsures complete consumption of the starting material.
Stoichiometry (DMF)1.2 equivalentsEnsures efficient trapping of the aryllithium species.
Work-upAcidic (2 M HCl)Hydrolyzes the intermediate to the final aldehyde product.
PurificationFlash Column ChromatographyStandard and effective method for isolating the pure product.[20]

References

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  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. Available at: [Link]

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  • US9018421B2 - Separation of aromatic aldehydes - Google Patents.
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Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Chloro-2,3-difluorobenzaldehyde in Biaryl Synthesis

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. These motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a diverse palette of boronic acids and their derivatives.[1]

This guide focuses on a particularly valuable and challenging substrate: this compound. The unique substitution pattern of this molecule—an electron-withdrawing aldehyde group, a reactive chlorine atom, and two fluorine atoms that modulate the electronic properties of the aromatic ring—makes it a highly strategic building block for the synthesis of novel fluorinated biaryl aldehydes. These products can serve as key intermediates in the development of pharmaceuticals and agrochemicals, where fluorine substitution is often employed to enhance metabolic stability, binding affinity, and bioavailability.

However, the very features that make this substrate attractive also present distinct challenges for the synthetic chemist. The chlorine atom, being less reactive than bromine or iodine in oxidative addition to a palladium(0) center, often necessitates the use of highly active catalytic systems.[1] Furthermore, the presence of the aldehyde group can potentially lead to catalyst inhibition or undesired side reactions under certain conditions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, optimized protocol, and provide a systematic approach to troubleshooting and reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) species. This is often the rate-limiting step for less reactive aryl chlorides. The use of bulky, electron-rich phosphine ligands on the palladium center can significantly accelerate this step.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol & Methodology: Suzuki Coupling of this compound

The following protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Given the electron-deficient nature of the substrate, catalysts and ligands that are effective for aryl chlorides are recommended.

Materials and Reagents:
  • This compound

  • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2, or a pre-catalyst like SPhos Pd G2)

  • Ligand (e.g., SPhos, XPhos, or P(t-Bu)3)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)

  • Degassed water

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (silica gel, solvents for chromatography).

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with aryl chloride, boronic acid, and base. B Evacuate and backfill with inert gas (3x). A->B C Add catalyst, ligand, and degassed solvents. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with organic solvent and dry. F->G H Purify by column chromatography. G->H

Caption: A generalized workflow for the Suzuki coupling reaction.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv., see table below).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%) and ligand (if not using a pre-catalyst, see table below for catalyst/ligand ratios). Then, add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table of Recommended Reaction Conditions:
ParameterRecommended ConditionsRationale & Justification
Catalyst System 1. Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) 2. SPhos Pd G2 (1-3 mol%) 3. Pd(dppf)Cl₂ (2-5 mol%)Bulky, electron-rich phosphine ligands like SPhos are highly effective for the activation of aryl chlorides.[3] SPhos Pd G2 is a second-generation pre-catalyst that is air-stable and highly active.[4] Pd(dppf)Cl₂ is another robust catalyst for Suzuki couplings.[5]
Base 1. K₃PO₄ (2.0-3.0 equiv.) 2. K₂CO₃ (3.0 equiv.) 3. Cs₂CO₃ (2.0 equiv.)K₃PO₄ is often effective in couplings of aryl chlorides. K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ can be beneficial for more challenging couplings. The aldehyde group is generally tolerant of these bases.
Solvent System 1. 1,4-Dioxane / H₂O (4:1 to 10:1) 2. THF / H₂O (4:1) 3. DMFA mixture of an organic solvent and water is standard for Suzuki couplings, as it aids in dissolving both the organic and inorganic reagents. DMF can be a good solvent for more polar substrates. All solvents should be degassed to prevent catalyst oxidation.
Temperature 80-110 °CHigher temperatures are often required to facilitate the oxidative addition of the less reactive aryl chloride.
Boronic Reagent Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv.)A slight excess of the boronic acid derivative is used to drive the reaction to completion. Pinacol esters are often more stable and can be used interchangeably.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Reaction temperature is too low.1. Use a fresh batch of catalyst/ligand. Consider a more active catalyst system from the table. 2. Ensure thorough degassing of all solvents. 3. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupled Boronic Acid Product Presence of oxygen leading to oxidative homocoupling.Improve degassing of solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures.1. Use anhydrous organic solvents and minimize the amount of water. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Aldehyde-Related Side Reactions The aldehyde group can sometimes participate in side reactions, although it is generally well-tolerated in Suzuki couplings.If side reactions are observed, consider protecting the aldehyde as an acetal prior to the coupling reaction, followed by deprotection.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of highly functionalized biaryl aldehydes. By selecting an appropriate high-activity palladium catalyst system, such as those based on bulky, electron-rich phosphine ligands, and by carefully controlling the reaction parameters, researchers can achieve high yields and excellent purity of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the fields of drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • Borbély, A., et al. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science.
  • Borbély, A., et al. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Request PDF.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). SPhos Pd G2, | 753009-5G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bhaskaran, S., et al. (2022, August). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Retrieved from [Link]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Retrieved from [Link]

  • Kostas, I. D., et al. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands. Scilit.
  • Muthumari, S., & Ramesh, R. (2018, September). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Royal Society of Chemistry. (n.d.). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers.

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Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel chemical entities derived from 5-Chloro-2,3-difluorobenzaldehyde. This versatile benzaldehyde derivative, featuring both chloro and difluoro substitutions, serves as a critical starting material for developing advanced intermediates in medicinal chemistry and materials science.[1][2] The strategic placement of halogen atoms significantly influences the electronic properties and metabolic stability of the resulting derivatives, making them promising candidates for drug discovery programs.[3][4] This guide details validated protocols for the synthesis of key compound classes, including Schiff bases and chalcones, and their subsequent conversion into complex heterocyclic systems. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Part 1: Synthesis of Schiff Base Derivatives: Versatile Intermediates

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are fundamental intermediates in organic synthesis and are renowned for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[5][6][7] The formation of a Schiff base is a robust and high-yielding condensation reaction between an aldehyde and a primary amine. This section outlines both conventional and microwave-assisted methods for this transformation.

Causality of the Reaction: The Chemistry of Imine Formation

The synthesis of a Schiff base from this compound proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically facilitated by a weak acid catalyst, such as glacial acetic acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity. The resulting hemiaminal intermediate is unstable and readily undergoes dehydration to form the stable imine C=N double bond.

Experimental Protocol 1: Conventional Synthesis of (E)-N-(4-acetylphenyl)-1-(5-chloro-2,3-difluorophenyl)methanimine

This protocol describes a standard reflux method for synthesizing a representative Schiff base.

Materials:

  • This compound (1.0 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-aminoacetophenone in 30 mL of absolute ethanol with gentle warming and stirring.

  • Once a clear solution is obtained, add 1.0 equivalent of this compound to the flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 40-50°C.

Experimental Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by reducing reaction times from hours to minutes and often improving yields.[5][8]

Materials:

  • This compound (1.0 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Methanol

  • Microwave synthesis vial

Procedure:

  • In a 10 mL microwave synthesis vial, add 1.0 equivalent of this compound and 1.0 equivalent of 4-aminoacetophenone.

  • Add 5 mL of methanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 3-5 minutes at a medium-low power setting (e.g., 100-150 W) and a temperature of approximately 80°C.[8]

  • After irradiation, cool the vial rapidly in an ice water bath.

  • A pale-yellow crystalline product should precipitate out.

  • Collect the product by vacuum filtration, wash with cold methanol, and dry.

Data Presentation: Expected Characterization
ParameterExpected Value/Observation
Physical State Pale yellow crystalline solid
Melting Point Specific to the derivative, determine experimentally
FT-IR (cm⁻¹) ~1620-1640 (C=N stretch), ~3050 (Aromatic C-H), ~1680 (C=O of acetophenone)[8]
¹H NMR (CDCl₃, δ ppm) ~8.5-8.7 (s, 1H, -CH=N-), ~7.0-8.2 (m, Ar-H)[6]
Visualization: Schiff Base Synthesis Workflow```dot

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification A 5-Chloro-2,3- difluorobenzaldehyde C Solvent (Ethanol or Methanol) A->C B Primary Amine (e.g., 4-Aminoacetophenone) B->C E Heating Method (Reflux or Microwave) C->E D Catalyst (Glacial Acetic Acid) D->E F Crude Schiff Base E->F Condensation G Filtration & Washing (Cold Solvent) F->G H Purified Schiff Base Derivative G->H

Caption: Claisen-Schmidt condensation pathway.

Part 3: Synthesis of Advanced Heterocyclic Scaffolds

The aldehyde, Schiff base, and chalcone derivatives serve as powerful synthons for constructing more complex heterocyclic structures, which are the cornerstone of many pharmaceuticals. F[9][10]or instance, the aldehyde can react with compounds containing active methylene groups, like hippuric acid, to form oxazolinone derivatives.

[9]#### Experimental Protocol 4: Synthesis of a 2-Oxazolin-5-one Derivative

This protocol describes the Erlenmeyer-Plöchl reaction to form an azlactone.

Materials:

  • This compound (1.0 eq)

  • Hippuric Acid (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Anhydrous Sodium Acetate (1.0 eq)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a dry 50 mL round-bottom flask, combine 1.0 equivalent of this compound, 1.0 equivalent of hippuric acid, and 1.0 equivalent of anhydrous sodium acetate.

  • Add 3.0 equivalents of acetic anhydride to the flask.

  • Heat the mixture gently on a water bath with occasional shaking until the solid components dissolve.

  • Once a clear solution is formed, heat the mixture to reflux for 2 hours.

  • After reflux, cool the reaction mixture and add 20 mL of ethanol. Stir well and allow the mixture to stand overnight.

  • The crystalline azlactone product will precipitate.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualization: Synthetic Pathways Overview

G Start This compound SchiffBase Schiff Base Derivatives Start->SchiffBase Condensation Chalcone Chalcone Derivatives Start->Chalcone Claisen-Schmidt Oxazolinone Oxazolinone Derivatives Start->Oxazolinone Erlenmeyer-Plöchl Amine Primary Amine Amine->SchiffBase Acetophenone Acetophenone Acetophenone->Chalcone HippuricAcid Hippuric Acid HippuricAcid->Oxazolinone Heterocycles Further Heterocyclic Systems SchiffBase->Heterocycles Chalcone->Heterocycles

Caption: Synthetic routes from the starting aldehyde.

References

  • SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE. IJCRT.org.
  • This compound. MySkinRecipes.
  • This compound | 1783512-25-3. Appchem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Compare of three ways of synthesis of simple Schiff base. MDPI.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org.
  • Synthesis and antimicrobial activities of Schiff bases derived
  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED
  • Synthesis of biologically active heterocyclic compounds
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

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Application Notes & Protocols for 5-Chloro-2,3-difluorobenzaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Benzaldehydes in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds. By screening small, low-complexity molecules ("fragments") at high concentrations, FBDD efficiently explores chemical space to find weak but high-quality binding interactions. These initial hits then serve as starting points for optimization into potent, drug-like candidates.[1][2] Within the vast landscape of fragment libraries, halogenated benzaldehydes represent a particularly strategic class of molecules. The aldehyde moiety provides a versatile chemical handle for synthetic elaboration, while the halogen substituents can profoundly influence binding affinity, selectivity, and pharmacokinetic properties.[3]

This guide focuses on a specific, high-value fragment: 5-Chloro-2,3-difluorobenzaldehyde . We will explore the rationale for its use, its unique physicochemical properties, and provide detailed protocols for its application in a typical FBDD campaign, from initial screening to hit validation and elaboration.

Fragment Profile: this compound

The unique substitution pattern of this fragment offers a compelling combination of features for probing protein binding sites.

Physicochemical Properties

A thorough understanding of the fragment's properties is the foundation for designing robust screening experiments.

PropertyValueSource
CAS Number 1783512-25-3[4][5][6][7]
Molecular Formula C₇H₃ClF₂O[4][6]
Molecular Weight 176.55 g/mol [4][6]
Form Liquid[5]
Density ~1.453 g/cm³[5]
Storage 2-8°C under inert gas[5]
The Rationale for Use: A Triad of Functionality

The utility of this compound stems from the interplay of its three key structural features: the aldehyde group, the chlorine atom, and the vicinal fluorine atoms.

  • The Aldehyde "Scout": The benzaldehyde core is a common motif in bioactive molecules.[3] Its aldehyde group is a hydrogen bond acceptor and can serve as a reactive "warhead" for forming reversible covalent bonds with nucleophilic residues like lysine or cysteine in a protein's active site.[8] Even when not forming covalent bonds, it acts as an excellent anchor point for synthetic elaboration during hit-to-lead optimization.[9]

  • The Chloro "Anchor": The chlorine atom at the 5-position is a versatile contributor. It is more polarizable than fluorine and can form potent halogen bonds with electron-rich atoms like oxygen (e.g., in backbone carbonyls or serine/threonine side chains) or sulfur (in methionine).[10] This interaction is highly directional and can provide a strong anchoring point for the fragment.[10] Furthermore, chloro substitution can significantly enhance binding affinity and modulate physicochemical properties like lipophilicity, impacting cell permeability and metabolic stability.[11][12]

  • The Difluoro "Modulator": The ortho- and meta-fluorine atoms (positions 2 and 3) work in concert to modulate the electronic properties of the aromatic ring and the aldehyde group. Fluorine is the most electronegative element, and its presence can lower the pKa of nearby groups, enhance binding affinity through electrostatic interactions, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a potential lead compound.[13] The combined electron-withdrawing nature of the two fluorine atoms can also influence the reactivity of the aldehyde.

This specific combination allows the fragment to probe for binding pockets that feature opportunities for hydrogen bonding, halogen bonding, and hydrophobic interactions, making it a highly valuable tool for initial screening.

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process. The diagram below outlines a standard workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Structural Validation cluster_3 Phase 4: Hit-to-Lead Screening Primary Screen (e.g., Thermal Shift Assay) Hit_ID Initial Hit Identification (ΔTm > 2°C) Screening->Hit_ID Confirmation Orthogonal Screen (e.g., Surface Plasmon Resonance) Hit_ID->Confirmation Kinetics Binding Kinetics (ka, kd) Affinity (KD) Confirmation->Kinetics Structure Structure Determination (X-ray Crystallography) Kinetics->Structure Binding_Mode Define Binding Mode Identify Growth Vectors Structure->Binding_Mode Elaboration Fragment Elaboration (Growing, Merging) Binding_Mode->Elaboration Lead_Opt Lead Optimization (SAR, ADME) Elaboration->Lead_Opt

Caption: High-level workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein.[14][15]

Objective: To identify if this compound binds to and stabilizes the target protein.

Materials:

  • Target protein (≥95% purity), stock solution at 1-2 mg/mL.

  • This compound, 100 mM stock in DMSO.

  • SYPRO Orange dye, 5000x stock (e.g., from Life Technologies).

  • Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • 96-well qPCR plates (e.g., MicroAmp FAST optical plates).

  • Optical adhesive film.

  • Real-time PCR instrument (e.g., QuantStudio 6/7).

Methodology:

  • Preparation of Master Mixes:

    • Protein/Dye Master Mix: Prepare a mix containing the target protein and SYPRO Orange dye in assay buffer. The final concentration in the well should be 2-5 µM for the protein and 5x for the dye.

    • Causality: Preparing a master mix ensures uniform protein and dye concentration across all wells, minimizing variability. The 5x dye concentration is empirically determined to provide an optimal signal-to-noise ratio without causing protein precipitation.

  • Plate Setup:

    • Fragment Wells: Add 2 µL of a 1:10 dilution of the this compound stock to designated wells. This gives a final fragment concentration of 200 µM in a 20 µL reaction volume, with 2% DMSO.

    • Negative Control (DMSO only): Add 2 µL of a 1:10 dilution of DMSO. This control is critical for calculating the ΔTm, as it establishes the baseline melting temperature of the protein under assay conditions.[16]

    • No-Protein Control: Prepare wells with buffer, dye, and fragment but no protein. This control validates that the fragment itself does not interfere with the dye's fluorescence.

    • Positive Control (if available): Include a known binder to the target protein to validate the assay's ability to detect stabilization.

  • Reaction Assembly:

    • Dispense 18 µL of the Protein/Dye Master Mix into each well containing the fragment or DMSO control.

    • Seal the plate firmly with optical adhesive film and centrifuge briefly (e.g., 500 x g for 30s) to collect the contents at the bottom of the wells.[17][18]

  • Instrument Protocol:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to acquire fluorescence data (using the appropriate channel for SYPRO Orange) over a temperature ramp.

    • Typical Ramp: Start at 25°C and increase to 99°C with a ramp rate of 0.05°C/s.[16]

    • Causality: A slow ramp rate ensures that the system remains at thermal equilibrium, allowing for accurate Tm determination.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • Determine the Tm by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control) .

    • Hit Criteria: A reproducible ΔTm of ≥ 2°C is generally considered a significant hit, warranting further investigation.

Protocol 2: Hit Confirmation and Affinity Estimation by Surface Plasmon Resonance (SPR)

SPR is an essential orthogonal method to confirm hits from primary screens. It provides real-time kinetic data (association and dissociation rates) and equilibrium binding constants (KD), offering a much richer characterization of the interaction than DSF.[19][20]

Objective: To confirm the binding of this compound, determine its binding affinity (KD), and obtain kinetic parameters.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (≥95% purity).

  • This compound, serially diluted in running buffer.

  • Running Buffer (e.g., HBS-EP+; 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).

Methodology:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 4.5) over one flow cell until the desired immobilization level (e.g., 5000-10000 Resonance Units, RU) is reached.

    • Deactivate remaining active esters with an injection of ethanolamine-HCl.

    • Reference Cell: A second flow cell should be activated and deactivated without protein immobilization to serve as a reference for subtracting bulk refractive index changes and non-specific binding.[20]

    • Causality: Immobilizing the protein allows the fragment (analyte) to be flowed over in solution. The reference cell is a self-validating control essential for obtaining clean, interpretable binding data.[19]

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., from 100 µM down to ~1 µM). Include a buffer-only (zero concentration) sample. The DMSO concentration must be kept constant across all samples.

    • Inject the fragment concentrations in ascending order over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[19]

    • Phases of Injection:

      • Association: Monitor the increase in RU as the fragment binds to the immobilized protein.

      • Dissociation: Flow running buffer over the chip and monitor the decrease in RU as the fragment dissociates.

    • Causality: For fragments with weak affinity, a steady-state equilibrium may be reached quickly. The shape of the sensorgram (the plot of RU vs. time) provides immediate qualitative information about the binding kinetics.

  • Surface Regeneration:

    • After each fragment injection, inject the regeneration solution to strip all bound analyte from the protein surface, returning the signal to the baseline.

    • Causality: A proper regeneration step is crucial for the reproducibility of the assay, ensuring the surface is ready for the next injection cycle without carry-over. The chosen regeneration solution must be harsh enough to remove the analyte but gentle enough not to denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference cell signal from the target cell signal for each injection to get the specific binding response.

    • Equilibrium Analysis: If steady-state is reached, plot the response at equilibrium (Req) against the fragment concentration. Fit this data to a steady-state affinity model to determine the dissociation constant (KD).

    • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a 1:1 binding model to determine the association rate constant (ka) and the dissociation rate constant (kd). The KD can then be calculated as kd/ka.

    • Hit Criteria: A confirmed hit will show a concentration-dependent binding response and fit well to a kinetic model, typically yielding a KD in the high micromolar (µM) to low millimolar (mM) range, which is characteristic for fragments.

Structural Validation and Hit Elaboration

Confirmation of a fragment hit by two biophysical techniques provides strong evidence of binding. The next crucial step is to understand how and where the fragment binds, which is most definitively achieved through X-ray crystallography.

Workflow: From Hit to Structural Insight

Structural_Workflow cluster_0 Crystal Preparation cluster_1 Fragment Soaking cluster_2 Data Collection & Analysis Cryo Grow Apo-Protein Crystals Soak_Sol Prepare Soaking Solution (Fragment + Cryoprotectant) Soak Soak Crystal in Solution (e.g., 30 minutes) Soak_Sol->Soak Freeze Flash-Freeze Crystal in Liquid Nitrogen Diffraction Collect X-ray Diffraction Data Freeze->Diffraction Electron_Density Calculate Electron Density Map Diffraction->Electron_Density Model_Building Build Fragment into Density & Refine Electron_Density->Model_Building

Caption: Workflow for determining a fragment's binding mode via X-ray crystallography.

Protocol 3: Determining the Binding Mode by X-ray Crystallography

Objective: To visualize the binding pose of this compound in the protein's binding site.

Methodology:

  • Crystal Preparation: Grow crystals of the target protein in its apo (ligand-free) form to a suitable size (e.g., 0.1-0.3 mm).[21]

  • Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) dissolved in a cryoprotectant solution compatible with the crystallization condition.

    • Causality: High fragment concentrations are required to achieve sufficient occupancy in the crystal lattice due to the weak binding affinity.[22] The cryoprotectant prevents ice crystal formation during freezing, which would destroy the protein crystal.

    • Transfer an apo crystal into the soaking solution for a defined period (e.g., 10-30 minutes).[22] The optimal soaking time is a balance between allowing the fragment to diffuse into the crystal and preventing crystal damage.

  • Cryo-Cooling: Using a nylon loop, retrieve the soaked crystal and immediately plunge it into liquid nitrogen to flash-freeze it.[22]

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data from the frozen crystal at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Calculate an electron density map. A positive difference density map (Fo-Fc) should reveal the location of the bound fragment.

    • Model the this compound molecule into the observed density and refine the structure.

Fragment Elaboration Strategies

The solved crystal structure is the roadmap for hit-to-lead optimization.[23] It reveals unoccupied space around the fragment and key interactions that can be strengthened.

Elaboration_Strategies cluster_0 Optimization Paths Fragment Initial Hit (this compound) Growing Fragment Growing (Extend into new pockets) Fragment->Growing Merging Fragment Merging (Combine with another fragment) Fragment->Merging Linking Fragment Linking (Connect to a second fragment) Fragment->Linking Lead Potent Lead Compound (Improved Affinity & PK) Growing->Lead Merging->Lead Linking->Lead

Caption: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common approach.[9] The structure will reveal vectors pointing from the fragment into nearby sub-pockets. The aldehyde group of this compound is an ideal point for synthetic elaboration, allowing chemists to "grow" the molecule to pick up additional favorable interactions.

  • Fragment Merging/Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the two can be either merged (if they overlap) or linked together to create a single, much higher-affinity molecule.[9]

Conclusion

This compound is a potent and versatile chemical probe for fragment-based drug discovery. Its unique combination of a reactive/modifiable aldehyde group, a halogen-bonding chlorine atom, and electronically-modulating fluorine atoms allows it to effectively sample a wide range of interaction types within a protein binding site. The systematic application of biophysical screening techniques like DSF and SPR, followed by definitive structural validation via X-ray crystallography, provides a robust and efficient pathway for identifying high-quality starting points for drug discovery programs. The detailed protocols and workflows presented herein offer a validated framework for researchers to leverage this valuable fragment in their quest for novel therapeutics.

References

  • This compound | 1783512-25-3. Appchem, [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv, [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv, [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCrJ, [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Chemical Biology, [Link]

  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. OICC Press, [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist, [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, [Link]

  • Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry, [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in situ... ResearchGate, [Link]

  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Chemistry Research, [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube, [Link]

  • Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. YouTube, [Link]

  • The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein-peptide complexes. PubMed, [Link]

  • 5-Chloro-αMT. Wikipedia, [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Molecules, [Link]

  • Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io, [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart, [Link]

  • Surface plasmon resonance. Biacore, [Link]

  • Hit-synthesis-lead optimization. Medium, [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI, [Link]

  • QuantStudio 6/7: CMI Getting Started Guide to Differential Scanning Fluorimetry. Harvard Medical School, [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites,
  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Washington, [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube, [Link]

  • Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube, [Link]

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large-scale synthesis of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Application Note & Protocol: Large-Scale Synthesis of 5-Chloro-2,3-difluorobenzaldehyde

This document provides a comprehensive guide for the , a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol focuses on a robust and scalable method utilizing directed ortho-lithiation of 1-Chloro-2,3-difluorobenzene followed by formylation. This application note is intended for researchers, process chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and analytical quality control measures to ensure a high-yield, high-purity synthesis suitable for industrial application.

Strategic Approach: Retrosynthetic Analysis

The synthesis of this compound hinges on the regioselective introduction of a formyl group (-CHO) onto the 1-Chloro-2,3-difluorobenzene backbone. Two primary industrial strategies are considered:

  • Vilsmeier-Haack Reaction : This method involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] While effective for many substrates, the regioselectivity on a di-halogenated benzene can be challenging to control and may lead to isomeric impurities.

  • Directed ortho-Metalation (DoM) : This powerful technique utilizes a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent (ortho) position.[4] The resulting aryllithium species is then quenched with an electrophile. In 1-Chloro-2,3-difluorobenzene, the fluorine atoms are potent ortho-directing groups for lithiation. This method offers superior regioselectivity.

For large-scale production where purity and yield are paramount, the Directed ortho-Metalation (DoM) route is selected. The fluorine at the C2 position strongly directs the lithiation to the C6 position (which becomes the C5 position in the final product after formylation), ensuring high regioselectivity.

Process Chemistry and Mechanism

The chosen synthetic pathway proceeds in a single reaction vessel via two main stages:

Stage 1: Directed ortho-Lithiation The process begins with the deprotonation of 1-Chloro-2,3-difluorobenzene. The fluorine atoms, particularly the one at C2, act as powerful directing metalation groups (DMGs). They coordinate with the lithium cation of the n-butyllithium (n-BuLi), lowering the activation energy for the removal of the proton at the C6 position. This reaction is performed at cryogenic temperatures (-70 to -60 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

Stage 2: Formylation The generated aryllithium species is a potent nucleophile. It is quenched by the addition of an electrophilic formylating agent, N,N-dimethylformamide (DMF). The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable at low temperatures.

Stage 3: Hydrolysis (Work-up) Upon acidic work-up, the tetrahedral intermediate collapses and is hydrolyzed to yield the final product, this compound.

The overall reaction scheme is depicted below.

Caption: Reaction scheme for the synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations must be conducted in a properly rated reactor under an inert nitrogen or argon atmosphere.

Reagent and Equipment List
Reagent/MaterialCAS NumberMolecular Wt.QuantityMolesNotes
1-Chloro-2,3-difluorobenzene66459-33-8148.54 g/mol 0.95 kg (0.81 L)6.40Starting Material, anhydrous
n-Butyllithium (n-BuLi)109-72-864.06 g/mol 2.81 L (2.5 M in hexanes)7.041.1 equivalents, pyrophoric reagent
Tetrahydrofuran (THF)109-99-972.11 g/mol 9.5 L-Anhydrous, inhibitor-free
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 0.56 kg (0.59 L)7.68Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~5 L (10% aq. solution)-For quench and work-up
Saturated Sodium Bicarbonate144-55-884.01 g/mol As needed-For neutralization
Saturated Sodium Chloride (Brine)7647-14-558.44 g/mol As needed-For washing
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-For drying
Equipment
20 L Jacketed Glass Reactor1With overhead stirrer, inert gas inlet, thermocouple, and addition funnels
Cryogenic Chiller1Capable of reaching -75 °C
Appropriate PPEFlame-retardant lab coat, safety glasses, face shield, cryogenic gloves
Step-by-Step Procedure
  • Reactor Preparation : Ensure the 20 L reactor is clean, dry, and has been purged with nitrogen for at least 1 hour.

  • Initial Charge : Charge the reactor with 1-Chloro-2,3-difluorobenzene (0.95 kg) and anhydrous THF (9.5 L).

  • Cooling : Begin stirring and cool the reactor contents to between -70 °C and -65 °C using the cryogenic chiller. Maintain this temperature throughout the n-BuLi addition.

  • Lithiation : Slowly add the n-butyllithium solution (2.81 L, 2.5 M in hexanes) to the reactor via a cannula or addition funnel over a period of 2-3 hours. The internal temperature must not exceed -60 °C. A slight exotherm is expected.

  • Aging : After the addition is complete, allow the reaction to stir at -65 °C for an additional 45-60 minutes to ensure complete lithiation.[5]

  • Formylation : Slowly add anhydrous DMF (0.56 kg) to the reaction mixture over 1-1.5 hours, ensuring the internal temperature remains below -60 °C.

  • Warming : Once the DMF addition is complete, allow the reaction mixture to slowly warm to -30 °C over approximately 1 hour.

  • Quenching : In a separate vessel, prepare the 10% aqueous HCl solution. Carefully and slowly transfer the cold reaction mixture into the stirred acid solution via a dip tube. This is a highly exothermic quench; maintain the temperature of the quench vessel below 25 °C using an ice bath.

  • Phase Separation : Stop stirring and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Washing : Wash the organic layer sequentially with:

    • 10% HCl (2 L)

    • Saturated sodium bicarbonate solution (2 x 2 L, or until bubbling ceases)

    • Saturated brine solution (2 L)

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal : Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the THF and hexanes, yielding the crude product as an oil or low-melting solid.

  • Purification : The crude product can be purified by vacuum distillation to afford the final this compound in high purity (>99%).

Process Workflow and Safety

Overall Workflow Diagram

Workflow A Reactor Setup & Purge B Charge Substrate & THF A->B C Cool to -65 °C B->C D Slow Addition of n-BuLi (Lithiation) C->D E Slow Addition of DMF (Formylation) D->E F Warm to -30 °C E->F G Aqueous HCl Quench F->G H Work-up & Phase Separation G->H I Drying & Solvent Removal H->I J Vacuum Distillation I->J K Final Product QC J->K

Caption: High-level workflow for the large-scale synthesis process.

Process Safety and Hazard Analysis

This synthesis involves highly hazardous materials and requires strict adherence to safety protocols.

  • n-Butyllithium (n-BuLi) : Pyrophoric; ignites spontaneously in air. It is also highly reactive with water and protic solvents. Must be handled under an inert atmosphere at all times. Use of a cannula for transfer is mandatory. In case of fire, use a Class D fire extinguisher (dry powder); DO NOT USE WATER OR CO₂ .

  • Cryogenic Temperatures : Exposure to temperatures of -70 °C can cause severe cold burns. Appropriate cryogenic gloves, a face shield, and a lab coat must be worn.

  • Quenching : The quenching of unreacted n-BuLi and the lithium alkoxide intermediate with acid is highly exothermic and releases butane gas. This step must be performed slowly and with efficient cooling to prevent a runaway reaction. Ensure adequate ventilation.

  • Solvents : THF and hexanes are highly flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity of the final product and identify any potential impurities, such as unreacted starting material or isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aldehyde proton should appear as a characteristic singlet around δ 10.3 ppm. The aromatic protons will show a complex splitting pattern consistent with the substitution.

    • ¹⁹F NMR : To confirm the presence and positions of the fluorine atoms.

    • ¹³C NMR : To confirm the carbon skeleton of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the presence of the key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde at approximately 1700-1720 cm⁻¹.

ParameterSpecification
Appearance Colorless to pale yellow liquid/solid
Purity (by GC) ≥ 99.0%
Identity Conforms to NMR and IR spectra
Moisture ≤ 0.1% (by Karl Fischer)

References

  • CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Schall, A. & Reiser, O. The formylation of arylmetal reagents. Science of Synthesis, 25, 585-604.
  • Myers, A. G. Research Group.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. YouTube.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Functionalization of Polyhalogenated Benzaldehydes

In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is paramount. 5-Chloro-2,3-difluorobenzaldehyde stands as a valuable building block, primed for selective modification via nucleophilic aromatic substitution (SNAr). The convergence of three halogen substituents and a potent electron-withdrawing aldehyde group renders the aromatic ring sufficiently electron-deficient to readily react with a diverse array of nucleophiles.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for effecting SNAr on this versatile substrate. We will delve into the mechanistic underpinnings, regiochemical considerations, and provide detailed, field-proven protocols for the substitution with common nucleophiles such as amines and alkoxides.

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups, such as the aldehyde and fluorine atoms in the target molecule, is crucial for stabilizing this anionic intermediate.[3] The subsequent, faster step involves the expulsion of a leaving group, restoring the aromaticity of the ring.

A critical consideration in the SNAr of polyhalogenated arenes is the identity of the leaving group. Contrary to SN1 and SN2 reactions, the typical leaving group ability in SNAr follows the order F > Cl > Br > I.[1][4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[5] In the case of this compound, the fluorine atom at the C2 position is ortho to the activating aldehyde group, making it the most probable site for nucleophilic substitution.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
This compound≥97%e.g., Sigma-Aldrich1783512-25-3[6][7][8]
Amine Nucleophile (e.g., Morpholine)Reagent GradeVarious110-91-8
Alkoxide Nucleophile (e.g., Sodium Methoxide)Reagent GradeVarious124-41-4
Potassium Carbonate (K₂CO₃)AnhydrousVarious584-08-7
Triethylamine (Et₃N)≥99%Various121-44-8
Dimethylformamide (DMF)AnhydrousVarious68-12-2
Dimethyl Sulfoxide (DMSO)AnhydrousVarious67-68-5
Ethyl Acetate (EtOAc)ACS GradeVarious141-78-6
HexanesACS GradeVarious110-54-3
Deionized Water7732-18-5
Brine (Saturated NaCl solution)7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Various7487-88-9
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Fume hood

Safety Precautions

This compound is harmful if swallowed.[6] Similar halogenated benzaldehydes are known to cause skin, eye, and respiratory irritation. Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Anhydrous solvents are flammable and should be handled with care, away from ignition sources. Strong bases like sodium methoxide are corrosive and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Experimental Protocols

The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution on this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol details the substitution of the C2-fluorine atom with morpholine.

SNAr_Amine_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add this compound (1.0 eq) to a dry flask. B 2. Add anhydrous DMF as solvent. A->B C 3. Add Morpholine (1.2 eq) and K₂CO₃ (2.0 eq). B->C D 4. Heat the mixture to 80-100 °C under an inert atmosphere. C->D E 5. Monitor progress by TLC. D->E F 6. Cool to room temperature and pour into water. E->F G 7. Extract with Ethyl Acetate. F->G H 8. Wash with brine, dry over MgSO₄, and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for the SNAr reaction with an amine nucleophile.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF) (approximately 0.2 M concentration of the limiting reagent).

  • To the stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C. The choice of temperature will depend on the nucleophilicity of the amine; less reactive amines may require higher temperatures.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed over a period of 2-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 5-chloro-2-(morpholino)-3-fluorobenzaldehyde.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of the corresponding methoxy-substituted benzaldehyde.

SNAr_Alkoxide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add this compound (1.0 eq) to a dry flask. B 2. Add anhydrous DMSO as solvent. A->B C 3. Add Sodium Methoxide (1.1 eq). B->C D 4. Stir at room temperature to 60 °C under an inert atmosphere. C->D E 5. Monitor progress by TLC. D->E F 6. Cool and quench with saturated aqueous NH₄Cl. E->F G 7. Extract with Ethyl Acetate. F->G H 8. Wash with brine, dry over MgSO₄, and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for the SNAr reaction with an alkoxide nucleophile.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) (approximately 0.2 M concentration).

  • Carefully add sodium methoxide (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 50-60 °C can be applied.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic extracts and wash thoroughly with brine to remove DMSO.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford 5-chloro-2-methoxy-3-fluorobenzaldehyde.

Results and Discussion: Causality Behind Experimental Choices

The protocols provided are based on established principles of SNAr chemistry. The choice of a polar aprotic solvent, such as DMF or DMSO, is critical as these solvents can effectively solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex without strongly solvating the nucleophile, thus enhancing its reactivity.

For the amination reaction, an excess of a mild inorganic base like potassium carbonate is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. In the case of the reaction with sodium methoxide, the alkoxide itself is basic enough to facilitate the reaction.

The regioselectivity of the reaction is a key consideration. The aldehyde group is a strong ortho-, para-director for nucleophilic attack. The fluorine at the C2 position is ortho to the aldehyde, making it the most activated site. The chlorine at C5 is para to the C2 fluorine, and its electron-withdrawing inductive effect further activates this position. Therefore, the substitution is expected to occur selectively at the C2 position.

Quantitative Data Summary

The following table provides a general guide to the expected reaction conditions and outcomes for the SNAr of this compound. Actual yields will vary depending on the specific nucleophile and reaction scale.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
MorpholineK₂CO₃DMF80-1002-125-chloro-2-(morpholino)-3-fluorobenzaldehyde
AnilineK₂CO₃DMSO100-1206-245-chloro-2-(phenylamino)-3-fluorobenzaldehyde
Sodium Methoxide-DMSO25-601-65-chloro-2-methoxy-3-fluorobenzaldehyde
Sodium Ethoxide-DMF25-601-65-chloro-2-ethoxy-3-fluorobenzaldehyde

Conclusion

The protocols and guidelines presented in this application note offer a robust framework for the successful nucleophilic aromatic substitution on this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse array of functionalized benzaldehyde derivatives, which are valuable intermediates in the synthesis of novel pharmaceuticals and advanced materials.

References

  • This compound | 1783512-25-3. Appchem. [Link]

  • This compound. PubChem. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J. Org. Chem.2014 , 79 (1), 154–167. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Addition-Elimination at Aromatics (SNAR). Chemistry LibreTexts. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,3-difluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-difluorobenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this key aromatic aldehyde intermediate. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to overcome experimental hurdles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically starts from the commercially available precursor, 1-chloro-3,4-difluorobenzene. The primary challenge lies in the regioselective introduction of a formyl (-CHO) group onto the aromatic ring. The two fluorine atoms and the chlorine atom exert distinct electronic and steric influences, which must be carefully managed to achieve the desired isomer.

Two principal strategies dominate the synthesis:

  • Directed ortho-Metalation (DoM) via Lithiation: This powerful method leverages the directing ability of the fluorine atom at the C3 position to achieve highly regioselective lithiation at the C2 position, followed by formylation.[1]

  • Electrophilic Aromatic Substitution (EAS): Methods like the Vilsmeier-Haack or Rieche formylation introduce an electrophilic formylating agent to the electron-rich aromatic ring.[2][3][4]

The choice of method depends on available equipment (e.g., cryogenic capabilities), scale, and tolerance for specific reagents.

Workflow Overview

Synthesis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Post Workup & Analysis Start 1-Chloro-3,4-difluorobenzene (Starting Material) ReagentPrep Reagent & Glassware Preparation (Anhydrous) Start->ReagentPrep Ensure Purity DoM Directed ortho-Metalation (DoM) ReagentPrep->DoM Route 1 EAS Electrophilic Aromatic Substitution (EAS) ReagentPrep->EAS Route 2 Workup Aqueous Workup & Extraction DoM->Workup Quench Reaction EAS->Workup Quench Reaction Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS, IR) Purification->Analysis Verify Purity Final This compound (Final Product) Analysis->Final

Caption: General workflow for synthesizing this compound.

Section 2: Directed ortho-Metalation (DoM) Troubleshooting Guide

The DoM pathway is often preferred for its high regioselectivity. The reaction proceeds by deprotonation of 1-chloro-3,4-difluorobenzene with a strong organolithium base, followed by reaction with an electrophile like N,N-Dimethylformamide (DMF).[1][4][5]

Core Reaction Mechanism

DoM_Mechanism SM 1-Chloro-3,4-difluorobenzene Intermediate Aryllithium Intermediate (Regioselective) SM->Intermediate Lithiation @ -78 °C (Directed by F at C3) BuLi n-BuLi Adduct Tetrahedral Adduct Intermediate->Adduct Nucleophilic Attack DMF DMF (Formylating Agent) Product This compound Adduct->Product Hydrolysis Workup Aqueous Workup (H3O+)

Caption: Mechanism of Directed ortho-Metalation and formylation.

FAQs & Troubleshooting

Q1: My reaction yield is very low, or I recovered mostly starting material. What went wrong?

This is the most common issue and typically points to a failure in the initial lithiation step.

Possible Cause Scientific Explanation Recommended Solution
Moisture Contamination Organolithium reagents like n-BuLi react instantly and exothermically with water. Even trace amounts of moisture in the solvent, glassware, or starting material will consume the base before it can deprotonate your arene.Action: Rigorously dry all glassware in an oven (>120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the starting material is anhydrous.
Incorrect Temperature Lithiation is highly exothermic. If the temperature rises above the optimal range (typically -65 to -78 °C), side reactions, including decomposition of the organolithium reagent or the aryllithium intermediate, can occur.[5]Action: Use a reliable cryo-cool system or a dry ice/acetone bath. Add the n-BuLi dropwise via a syringe pump to maintain strict temperature control. Monitor the internal reaction temperature with a low-temperature thermometer.
Inactive n-BuLi n-Butyllithium degrades over time, especially with improper storage. The actual molarity of your solution may be significantly lower than stated on the bottle.Action: Titrate your n-BuLi solution before use (e.g., using the Gilman double titration method) to determine its exact concentration. This is a critical step for reproducibility and is a hallmark of a self-validating protocol.
Insufficient Reaction Time The deprotonation step requires sufficient time to go to completion.Action: After adding n-BuLi, allow the reaction to stir at -78 °C for the recommended time (typically 30-60 minutes) to ensure full formation of the aryllithium intermediate.[5]

Q2: I'm observing significant byproducts in my crude NMR/GC-MS. What are they and how do I prevent them?

Byproducts often result from incorrect stoichiometry or temperature fluctuations.

Possible Cause Scientific Explanation Recommended Solution
Over-addition of n-BuLi Excess n-BuLi can lead to double lithiation or reaction with the newly formed aldehyde product.Action: Use precisely one equivalent of freshly titrated n-BuLi. The accuracy of this addition is paramount.
Reaction with DMF If the aryllithium intermediate is added too quickly to DMF, or if the temperature is not kept low, the intermediate can react with the initially formed tetrahedral adduct, leading to tertiary alcohol byproducts after workup.Action: Add the aryllithium solution slowly to a cold (-78 °C) solution of DMF. Alternatively, add DMF slowly to the aryllithium solution, ensuring the temperature remains low.
Benzyne Formation Although less common at low temperatures, elimination of LiF can lead to a benzyne intermediate, which can then be trapped by various nucleophiles, leading to a mixture of products.Action: Maintain strict low-temperature control throughout the lithiation and quenching steps. Avoid warming the aryllithium intermediate before it has reacted with DMF.

Section 3: Vilsmeier-Haack Reaction Troubleshooting Guide

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. It involves the in-situ formation of the "Vilsmeier reagent" (a chloroiminium ion) from DMF and an activating agent like phosphorus oxychloride (POCl₃).[2][6]

Core Reaction Mechanism

Vilsmeier_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Activation POCl3 POCl3 Sigma Sigma Complex (Iminium Adduct) Arene 1-Chloro-3,4-difluorobenzene Arene->Sigma Electrophilic Attack Product This compound Sigma->Product Hydrolysis Hydrolysis Aqueous Workup

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

FAQs & Troubleshooting

Q1: The reaction is sluggish and gives a low conversion rate. How can I improve it?

Unlike DoM, the Vilsmeier-Haack reaction relies on the nucleophilicity of the arene. 1-chloro-3,4-difluorobenzene is deactivated by the halogens, making this reaction inherently challenging.

Possible Cause Scientific Explanation Recommended Solution
Insufficient Activation The Vilsmeier reagent is a moderately strong electrophile. For a deactivated ring, the reaction barrier is high, requiring more forcing conditions.Action: Increase the reaction temperature cautiously. Monitor the reaction by TLC or GC to track the consumption of starting material. A typical range might be from room temperature up to 60-80 °C. Also, ensure you are using a slight excess (1.1-1.5 eq.) of both DMF and POCl₃.
Poor Reagent Quality Phosphorus oxychloride (POCl₃) is moisture-sensitive and can hydrolyze to phosphoric acid, which deactivates the reagent.Action: Use a fresh bottle of POCl₃ or distill it immediately before use. Perform the reaction under a strictly inert atmosphere.
Solvent Choice While often run neat or with excess DMF as the solvent, an inappropriate co-solvent can hinder the reaction.Action: If using a co-solvent, ensure it is inert to the Vilsmeier reagent. Dichloromethane or 1,2-dichloroethane are common choices. Avoid nucleophilic solvents.

Q2: My workup is problematic, resulting in a low isolated yield or an emulsion.

The workup for a Vilsmeier-Haack reaction is critical for hydrolyzing the iminium intermediate and neutralizing corrosive byproducts.

Possible Cause Scientific Explanation Recommended Solution
Inefficient Hydrolysis The iminium salt intermediate must be fully hydrolyzed to the aldehyde.[6] Incomplete hydrolysis will lead to yield loss.Action: After the reaction is complete, cool the mixture and quench it by pouring it slowly onto crushed ice. This hydrolyzes the intermediate and helps to control the exotherm. Follow this by heating the aqueous solution (e.g., to 50-60°C for 30-60 min) to ensure complete hydrolysis before extraction.
Incorrect pH during Workup The workup generates significant amounts of acid (from POCl₃). The final product is an aldehyde, which can be unstable under harsh pH conditions.Action: After the initial quench and hydrolysis, carefully neutralize the aqueous layer with a base like sodium carbonate or sodium hydroxide solution until it is neutral or slightly basic before extracting with an organic solvent. This prevents product degradation and improves extraction efficiency.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation

Safety Note: Organolithium reagents are pyrophoric. All operations must be conducted under a strict inert atmosphere by trained personnel.

  • Glassware Preparation: Dry a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum in an oven at 150°C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: To the flask, add 1-chloro-3,4-difluorobenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add freshly titrated n-butyllithium (1.05 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: In a separate dry flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the aryllithium solution into the cold DMF solution via cannula.

  • Warming & Quench: After the addition is complete, allow the reaction mixture to warm slowly to 0 °C over 1 hour. Quench the reaction by slowly adding 1 M HCl solution.

  • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel chromatography to yield this compound.

Section 5: References

  • CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. Google Patents.

  • US5191126A - Process for the preparation of difluorobenzaldehydes. Google Patents.

  • EP0447259A1 - Process for preparing chloro-difluorobenzene. European Patent Office.

  • US5227531A - Process for the preparation of fluorobenzaldehydes. Google Patents.

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • US4845304A - Process for producing fluorobenzaldehydes. Google Patents.

  • US5457239A - Process for formylation of aromatic compounds. Google Patents.

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • The formylation of arylmetal reagents. Thieme Chemistry. [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical and Pharmaceutical Bulletin. [Link]

  • An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. ResearchGate. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. [Link]

  • Aromatic Aldehyde Synthesis Methods. Scribd. [Link]

  • 19.9 Retrosynthesis with Aldehydes and Ketones. YouTube. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. PubMed. [Link]

  • Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. [Link]

  • US5504264A - Process for preparing 1,3-difluorobenzene. Google Patents.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

Sources

common side products in the synthesis of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: ortho-lithiation followed by formylation and Vilsmeier-Haack formylation .

Issue 1: Low Yield of this compound in Ortho-lithiation

Question: We are attempting to synthesize this compound by ortho-lithiation of 1-chloro-2,3-difluorobenzene followed by quenching with N,N-dimethylformamide (DMF), but the yield is consistently low. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in ortho-lithiation reactions of halogenated aromatics are often traced back to several key factors. The primary concerns are incomplete lithiation, degradation of the organolithium intermediate, and inefficient quenching.

Probable Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Lithiation Ensure all reagents and glassware are scrupulously dry. Traces of water will quench the organolithium reagent. Use freshly titrated n-butyllithium or s-butyllithium. The exact stoichiometry is critical. Consider a slight excess (1.05-1.1 equivalents) of the lithiating agent.
Suboptimal Reaction Temperature The lithiation of halogenated arenes is typically conducted at low temperatures (-78 °C is common) to prevent side reactions such as benzyne formation or rearrangement.[1][2] Ensure the internal reaction temperature is maintained throughout the addition of the alkyllithium.
Incorrect Solvent Tetrahydrofuran (THF) is a common solvent for these reactions as it effectively solvates the lithium cation.[3] Ensure the THF is anhydrous.
Inefficient Quenching Add DMF slowly at low temperature (-78 °C) to the aryllithium solution. Rapid addition can lead to localized warming and side reactions. Ensure the DMF is anhydrous.

Experimental Protocol: Optimized Ortho-lithiation and Formylation

  • To a solution of 1-chloro-2,3-difluorobenzene (1.0 eq) in anhydrous THF (sufficient to ensure stirring) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, freshly titrated) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Slowly add anhydrous N,N-dimethylformamide (1.5 eq) to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Issue 2: Presence of Isomeric Impurities After Ortho-lithiation

Question: Our final product after ortho-lithiation and formylation of 1-chloro-2,3-difluorobenzene is contaminated with a significant amount of an isomeric benzaldehyde. How can we improve the regioselectivity?

Answer:

The formation of isomeric products is a common challenge in the lithiation of poly-substituted aromatic rings. The regioselectivity is dictated by the directing ability of the substituents. In the case of 1-chloro-2,3-difluorobenzene, both fluorine atoms can direct the lithiation to their ortho positions.

Understanding the Regioselectivity:

The fluorine atom is a stronger ortho-directing group than chlorine in lithiation reactions.[1] Deprotonation will preferentially occur at a position adjacent to a fluorine atom. For 1-chloro-2,3-difluorobenzene, there are two such positions: C4 and C6.

  • Lithiation at C6: This position is ortho to the F at C2. This would lead to the formation of 3-Chloro-2,6-difluorobenzaldehyde .

  • Lithiation at C4: This position is ortho to the F at C3. This would lead to the desired This compound .

The relative amounts of these isomers will depend on the specific reaction conditions.

Strategies to Improve Regioselectivity:

  • Choice of Base: The use of bulkier alkyllithium reagents, such as s-butyllithium or t-butyllithium, can sometimes favor the less sterically hindered position.

  • Coordinating Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate with the lithium ion, altering the aggregation state of the alkyllithium and potentially influencing the regioselectivity.

  • Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography or recrystallization is necessary.

Diagram: Regioselectivity in the Lithiation of 1-chloro-2,3-difluorobenzene

G Potential Lithiation Pathways A 1-chloro-2,3-difluorobenzene B n-BuLi, THF, -78 °C A->B C Lithiation at C6 (ortho to F at C2) B->C Path A D Lithiation at C4 (ortho to F at C3) B->D Path B E 1. DMF 2. H3O+ C->E D->E F 3-Chloro-2,6-difluorobenzaldehyde (Side Product) E->F from Path A G This compound (Desired Product) E->G from Path B

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 5-Chloro-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The electron-withdrawing nature of the fluorine and chlorine substituents, coupled with the presence of a reactive aldehyde, can present unique obstacles to achieving high yields. This resource provides a structured, question-and-answer approach to troubleshoot common issues, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a low yield of my desired biaryl product. What are the most common initial factors to investigate?

Low conversion in a Suzuki-Miyaura coupling can often be traced back to a few key areas. Before delving into more complex optimizations, it is crucial to ensure the fundamentals of the reaction are sound.

  • Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. Boronic acids, in particular, can degrade over time through processes like protodeboronation, especially if exposed to moisture.[1] It is advisable to use fresh or recently purified boronic acid. Similarly, ensure the purity of your this compound. Incorrect stoichiometry can also lead to low yields; ensure your reagent measurements are accurate.

  • Inert Atmosphere: The catalytically active Pd(0) species is susceptible to oxidation.[1][2] Therefore, maintaining a strictly inert atmosphere throughout the reaction setup and duration is critical. Inadequate degassing of solvents and the reaction vessel is a frequent cause of catalyst deactivation and can promote side reactions like the homocoupling of the boronic acid.[3][4]

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[1] Using a fresh batch of catalyst or a robust pre-catalyst can often resolve issues of low reactivity. The phosphine ligands used are also prone to oxidation, which can inhibit their ability to coordinate to the palladium center.

Question 2: My starting material, this compound, is an electron-deficient aryl chloride. How does this affect the reaction, and what adjustments should I consider?

The electronic properties of your aryl halide significantly influence the oxidative addition step of the Suzuki-Miyaura catalytic cycle.

  • The Challenge of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step.[5][6] This is due to the stronger C-Cl bond compared to C-Br or C-I bonds. The electron-withdrawing fluorine and aldehyde groups on your substrate do help to activate the C-Cl bond towards oxidative addition.[3][5]

  • Catalyst and Ligand Selection: To overcome the higher activation barrier associated with aryl chlorides, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of aryl chlorides.[5][7] Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in these challenging couplings.[8][9] N-heterocyclic carbenes (NHCs) can also be effective ligands for the coupling of aryl chlorides.[7]

LigandKey Features
SPhos Highly active for Suzuki-Miyaura couplings, especially with hindered substrates.[8]
XPhos A bulky biaryl phosphine ligand known for its effectiveness with aryl chlorides.
RuPhos Another bulky and electron-rich ligand that facilitates the coupling of challenging substrates.
Question 3: I am observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. What causes these side reactions and how can I minimize them?

The formation of byproducts is a common issue that directly impacts the yield of the desired product and complicates purification.

  • Homocoupling of Boronic Acid: This side reaction, which forms a symmetrical biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[3][4] Rigorous exclusion of oxygen through proper degassing techniques is the primary strategy to suppress homocoupling.[4] Using a Pd(0) source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.[3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3][10] This can be a significant issue, particularly with electron-deficient or heteroaryl boronic acids.[11] Using more stable boronate esters, such as pinacol esters, or organotrifluoroborates can mitigate this side reaction.[11][12][13] The "slow release" of the boronic acid from these more stable precursors can help to maintain a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing protodeboronation.[12][13]

  • Dehalogenation: The replacement of the chlorine atom on your starting material with a hydrogen atom is another potential side reaction.[3] This can occur after the oxidative addition step. The choice of base and solvent can influence the extent of dehalogenation.

Troubleshooting Workflow

When faced with a low-yielding Suzuki coupling of this compound, a systematic approach to troubleshooting is essential. The following workflow can help to identify and address the root cause of the problem.

Troubleshooting_Workflow Start Low Yield Observed Check_Basics Verify Reagent Quality, Stoichiometry, and Inert Atmosphere Start->Check_Basics Problem_Resolved1 Problem Resolved Check_Basics->Problem_Resolved1 Yield Improves Optimize_Catalyst Screen Catalysts and Ligands (e.g., SPhos, XPhos) Check_Basics->Optimize_Catalyst No Improvement Optimize_Base_Solvent Optimize Base and Solvent System Optimize_Catalyst->Optimize_Base_Solvent Analyze_Byproducts Identify Side Products (Homocoupling, Protodeboronation) Optimize_Base_Solvent->Analyze_Byproducts Problem_Resolved4 Problem Resolved Optimize_Base_Solvent->Problem_Resolved4 Yield Improves Address_Homocoupling Improve Degassing, Use Pd(0) Source Analyze_Byproducts->Address_Homocoupling Homocoupling Observed Address_Protodeboronation Use Boronate Ester or Organotrifluoroborate Analyze_Byproducts->Address_Protodeboronation Protodeboronation Observed Problem_Resolved2 Problem Resolved Address_Homocoupling->Problem_Resolved2 Problem_Resolved3 Problem Resolved Address_Protodeboronation->Problem_Resolved3

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst and Ligand Screening

A parallel screening approach can efficiently identify the optimal catalyst and ligand combination.

  • Array Setup: In an array of reaction vials, dispense the this compound, arylboronic acid, and base.

  • Catalyst/Ligand Addition: To each vial, add a different palladium catalyst/ligand combination.

  • Reaction and Analysis: Add the degassed solvent, seal the vials, and heat. After a set time, quench the reactions and analyze the conversion to the desired product by LC-MS or GC-MS.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed through careful optimization of reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. For aryl chlorides, this step is often rate-limiting.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

By systematically addressing the potential issues outlined in this guide, researchers can significantly improve the yield and efficiency of the Suzuki coupling of this compound, a crucial transformation in the synthesis of complex molecules for various applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram. [Link]

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Letters. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • SciSpace. What are the key steps involved in the general procedure of the Suzuki reaction? [Link]

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • Wiley Online Library. Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments | Request PDF. [Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

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Technical Support Center: Purification of 5-Chloro-2,3-difluorobenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-2,3-difluorobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable chemical intermediates. The presence of multiple halogen substituents on the benzaldehyde ring introduces unique challenges that require careful consideration of purification strategies to achieve the high purity required for downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. The methodologies described herein are grounded in established chemical principles and aim to provide not just procedural steps, but also the rationale behind them, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways, such as the formylation of 1-chloro-2,3-difluorobenzene or the halogen exchange of a corresponding dichlorobenzaldehyde, can introduce specific impurities.[1][2][3]

  • Residual Starting Materials: Incomplete reactions can lead to the presence of the initial chloro-difluorobenzene or partially fluorinated benzaldehyde intermediates.

  • Isomeric Byproducts: Depending on the directing effects of the substituents, small amounts of other positional isomers may be formed during synthesis.[4]

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, especially if exposed to air and light, leading to the formation of 5-chloro-2,3-difluorobenzoic acid.[5][6]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., sulfolane, dimethylformamide) and unreacted reagents can be carried through.[1][7]

Q2: My purified this compound is a pale-yellow liquid. Is this normal, and how can I decolorize it?

A2: Yes, it is common for this compound to be a pale-yellow liquid.[8] This coloration can be due to minor impurities or slight degradation products. If a colorless product is required for your application, several methods can be employed for decolorization:

  • Activated Carbon Treatment: Dissolving the aldehyde in a suitable organic solvent and stirring with a small amount of activated carbon can effectively adsorb colored impurities. Subsequent filtration through a pad of celite will remove the carbon.

  • Distillation: Vacuum distillation is a highly effective method for both purification and decolorization, as it separates the desired product from non-volatile colored impurities.[9]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. The primary degradation pathway is oxidation of the aldehyde to a carboxylic acid.[5] Therefore, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C.[8][10]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8]

  • Container: Use a tightly sealed, opaque container to protect it from light and moisture.

Q4: Can I use recrystallization to purify this compound?

A4: Since this compound is a liquid at room temperature, direct recrystallization is not feasible.[8] However, this technique is highly applicable to its solid derivatives. For the aldehyde itself, purification methods suitable for liquids, such as vacuum distillation or column chromatography, are more appropriate.[9][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives, providing systematic approaches to problem-solving.

Issue 1: Low Purity After Column Chromatography
Observation Potential Cause Recommended Solution
Co-elution of impurities with the product. Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the target compound from closely related impurities.Optimize the mobile phase: Perform small-scale thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to identify an eluent that provides better separation. A gradual gradient elution can also improve resolution.[11]
Broad peaks and poor separation. Column overloading: Too much crude material was loaded onto the column.Reduce the sample load: As a general rule, the sample load should be 1-5% of the weight of the stationary phase.
Improper column packing: Voids or channels in the silica gel can lead to band broadening.Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Product degradation on the silica gel. Acidity of silica gel: The aldehyde group can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions.Use deactivated silica: Treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent. Alternatively, use neutral alumina as the stationary phase.
Issue 2: Product Decomposition During Vacuum Distillation
Observation Potential Cause Recommended Solution
The product in the distillation flask darkens or turns into a tar-like substance. Distillation temperature is too high: This can lead to thermal decomposition.Improve the vacuum: A lower pressure will reduce the boiling point of the compound, allowing for distillation at a lower temperature.[9]
Presence of acidic or basic impurities: These can catalyze decomposition at elevated temperatures.Pre-purification wash: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying.[9][12]
Prolonged heating: Extended exposure to high temperatures can promote degradation.Efficient heating and insulation: Use a heating mantle with good surface contact and insulate the distillation column to ensure a smooth and rapid distillation.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring. Ensure smooth boiling: Add fresh boiling chips or use a magnetic stir bar to promote even boiling.[9]
Issue 3: Inefficient Removal of Isomeric Impurities
Observation Potential Cause Recommended Solution
Gas Chromatography (GC) analysis shows the presence of positional isomers after purification. Similar physical properties of isomers: Isomers often have very close boiling points and polarities, making them difficult to separate by standard distillation or chromatography.High-efficiency fractional distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to enhance separation.
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can provide excellent resolution of isomers.
Derivative formation: In some cases, converting the aldehyde to a solid derivative (e.g., a hydrazone or semicarbazone), purifying the derivative by recrystallization, and then regenerating the pure aldehyde can be an effective strategy.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed to remove non-volatile impurities and colored byproducts.

  • Preparation: If the crude this compound is acidic (test with wet pH paper), wash it in a separatory funnel with a 10% sodium bicarbonate solution until CO2 evolution ceases. Follow with a wash using deionized water, and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.[9][12]

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.

  • Distillation:

    • Add a magnetic stir bar or boiling chips to the distillation flask.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask while stirring.

    • Monitor the head temperature closely and collect the fraction that distills at the expected boiling point for this compound.

    • It is recommended to collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation.[9]

Protocol 2: Purification by Column Chromatography

This protocol is useful for separating impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent if necessary to elute the product.[11]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[11]

Visual Workflow

Purification Troubleshooting Workflow

Purification_Workflow start Crude this compound pre_purification Pre-purification Analysis (GC/TLC) start->pre_purification acidic_impurities Acidic Impurities Present? pre_purification->acidic_impurities wash Aqueous Wash (e.g., NaHCO3) acidic_impurities->wash Yes distillation Vacuum Distillation acidic_impurities->distillation No wash->distillation chromatography Column Chromatography distillation->chromatography Impurities Remain final_purity_check Purity Analysis (GC, NMR) distillation->final_purity_check chromatography->final_purity_check pure_product Pure Product final_purity_check->pure_product

Caption: Decision workflow for the purification of this compound.

Data Summary

Hypothetical Purity Data for Different Purification Methods

The following table presents typical, hypothetical purity data for this compound before and after purification. Actual results may vary depending on the nature and amount of impurities in the crude material.

Purification Method Initial Purity (GC Area %) Final Purity (GC Area %) Key Impurities Removed
Aqueous Wash + Vacuum Distillation 85%>98%5-Chloro-2,3-difluorobenzoic acid, non-volatile residues, high-boiling solvents
Column Chromatography (Silica Gel) 85%>99%Isomeric byproducts, polar impurities
Combined Distillation & Chromatography 85%>99.5%A broad range of impurities

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Benchchem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • This compound. (n.d.).
  • ChemicalBook. (n.d.). This compound CAS#: 1783512-25-3.
  • Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes.
  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Benchchem. (n.d.). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • Sigma-Aldrich. (n.d.). This compound | 1783512-25-3.
  • Benchchem. (n.d.). Technical Support Center: Purification of Benzaldehyde.
  • Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?.
  • Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.

Sources

preventing byproduct formation in reactions with 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2,3-difluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but highly reactive building block. My goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you anticipate and overcome common challenges related to byproduct formation. By understanding the causality behind these side reactions, you can optimize your experimental outcomes and ensure the integrity of your results.

The high electrophilicity of the carbonyl carbon in this compound, a result of the cumulative electron-withdrawing effects of its two fluoro and one chloro substituents, makes it an excellent substrate for a variety of nucleophilic addition reactions. However, this same reactivity profile also predisposes it to several common side reactions. This guide will address the three most prevalent issues: Oxidation , Cannizzaro Disproportionation , and unwanted Condensation Reactions .

Troubleshooting Guide 1: Oxidation to 5-Chloro-2,3-difluorobenzoic Acid

This is the most common degradation pathway for nearly all benzaldehydes, and it is particularly relevant for this electron-deficient derivative.

Frequently Asked Questions (FAQs)

Q1: I opened a bottle of this compound and found white crystalline solids mixed with the liquid. What are they?

A1: You are almost certainly observing 5-Chloro-2,3-difluorobenzoic acid, the product of autoxidation. Benzaldehydes react with atmospheric oxygen via a free-radical chain mechanism, which can be initiated by light. The presence of these crystals is a definitive sign of degradation, and even if none are visible, a significant amount of the carboxylic acid can be dissolved in the aldehyde, which can poison downstream catalysts or interfere with reactions.

Q2: My reaction is base-sensitive, and my yields are consistently low. Could aldehyde oxidation be the cause?

A2: Absolutely. If you are using a base-catalyzed reaction (e.g., Aldol, Wittig with certain bases, Grignard reagents), any pre-existing 5-Chloro-2,3-difluorobenzoic acid in your starting material will neutralize an equivalent amount of your base. This can stall the reaction, lead to incomplete conversion, and generate unwanted salt byproducts, complicating your workup and purification.

Q3: How can I prevent the oxidation of my aldehyde during storage and in my reaction?

A3: Prevention is the most effective strategy. It involves rigorously excluding oxygen and light.

  • Storage: Always store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from light. Refrigeration (2-8°C) is recommended to slow the oxidation rate.

  • Reaction Setup: For sensitive reactions, it is critical to use an inert atmosphere. This involves using oven-dried glassware and purging the entire system with nitrogen or argon before adding reagents. Liquid reagents should be added via syringe through a septum.

Workflow: Preventing & Mitigating Oxidation

cluster_prevention Prevention Strategy cluster_mitigation Mitigation Strategy (If Oxidized) p1 Store Aldehyde Under Inert Gas (N₂ or Ar) p2 Use Amber Bottle (Protect from Light) p1->p2 p3 Setup Reaction Under Inert Atmosphere p2->p3 end_reaction High-Yield Reaction p3->end_reaction Proceed to Reaction m1 Dissolve Crude Aldehyde in Organic Solvent (e.g., DCM) m2 Wash with 10% Na₂CO₃ (aq) to Remove Acidic Impurity m1->m2 m3 Separate Layers m2->m3 m4 Dry Organic Layer (e.g., MgSO₄) & Concentrate m3->m4 m4->end_reaction Use Purified Aldehyde start Start with This compound start->p1 Best Practice start->m1 If Impure

Caption: Workflow for preventing and removing oxidative impurities.

Protocol: Purification of Oxidized this compound
  • Dissolve the impure aldehyde (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether (approx. 10 mL per gram of aldehyde).

  • Transfer the solution to a separatory funnel.

  • Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (approx. 0.5 volume equivalents of the organic layer).

  • Stopper the funnel and shake vigorously, frequently venting to release pressure from CO₂ evolution. The acidic benzoic acid derivative will be converted to its water-soluble sodium salt.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash (steps 3-5) one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified aldehyde. Confirm purity by NMR or GC-MS before use.

Troubleshooting Guide 2: Base-Induced Disproportionation (Cannizzaro Reaction)

Because this compound has no α-hydrogens, it is highly susceptible to the Cannizzaro reaction in the presence of a strong base. This is a critical consideration in many common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I'm performing a reaction with my aldehyde using a strong base (e.g., NaOH, KOH, or even a Grignard reagent) and getting a low yield of my desired product. TLC analysis shows two major byproducts. What could they be?

A1: You are likely observing the products of a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react in the presence of a strong base. One molecule is oxidized to the carboxylic acid (5-Chloro-2,3-difluorobenzoic acid), and the other is reduced to the primary alcohol (5-Chloro-2,3-difluorobenzyl alcohol). This consumes two equivalents of your starting material for every mole of byproduct formed, drastically reducing your yield.

Q2: How can I suppress the Cannizzaro reaction to favor my desired nucleophilic addition?

A2: The key is to control the reaction conditions to favor the kinetics of your desired reaction over the Cannizzaro pathway.

  • Temperature Control: Keep the reaction temperature as low as possible. Nucleophilic additions (like Grignard) are often fast at low temperatures (e.g., -78 to 0 °C), whereas the Cannizzaro reaction rate is significantly reduced.

  • Inverse Addition: Instead of adding the base/nucleophile to the aldehyde, use "inverse addition." Slowly add the aldehyde solution to the cooled solution of your nucleophile/base. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of two aldehyde molecules reacting with each other.

  • Choice of Base: If possible, use a non-hydroxide, sterically hindered base that is less likely to act as a nucleophile at the carbonyl carbon. However, for many reactions (like those with Grignard or organolithium reagents), the nucleophile itself is the strong base, making temperature and addition mode your primary tools.

Reaction Pathway: Desired Addition vs. Cannizzaro Byproduct

cluster_main Main Reaction Pathway cluster_side Side Reaction (Cannizzaro) aldehyde1 Aldehyde + Nucleophile (e.g., R-MgBr) product Desired Product (Secondary Alcohol) aldehyde1->product Low Temp, Inverse Addition aldehyde2 2x Aldehyde + Strong Base (e.g., OH⁻) alcohol Byproduct 1 (Benzyl Alcohol) aldehyde2->alcohol Reduction acid Byproduct 2 (Benzoic Acid) aldehyde2->acid Oxidation start 5-Chloro-2,3- difluorobenzaldehyde start->aldehyde1 start->aldehyde2 cluster_desired Desired Pathway (e.g., Friedländer Synthesis) cluster_undesired Undesired Side Reactions d1 o-Aminoaryl Ketone + Aldehyde d2 Aldol Condensation d1->d2 d3 Intramolecular Cyclization & Dehydration d2->d3 d4 Desired Quinoline Product d3->d4 u1 Ketone + Base u2 Enolate Formation u1->u2 u3 Ketone Self-Condensation (Dimer Byproduct) u2->u3 u4 Crossed-Aldol (Non-cyclized Byproduct) u2->u4 start Reaction Start start->d1 start->u1

Caption: Desired cyclization pathway versus competing aldol side reactions.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Chemische Berichte1882 , 15 (2), 2572–2575. [Link]

  • Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie1853 , 88 (1), 129-130. [Link]

  • Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry2006 , 4 (1), 104-110. [Link]

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Chloro-2,3-difluorobenzaldehyde is a critical starting material and intermediate in the synthesis of high-value pharmaceuticals and advanced materials. Its halogenated and aldehyde functionalities allow for a diverse range of chemical transformations, most of which rely on sophisticated catalytic systems. However, the very nature of this substrate, combined with the demanding conditions of many synthetic routes, can lead to rapid catalyst deactivation. This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing, troubleshooting, and preventing common catalyst deactivation issues encountered in reactions involving this key intermediate.

Section 1: FAQ - Initial Diagnosis of Catalyst Inefficiency

This section addresses the most common initial observations that suggest catalyst deactivation.

Q1: My reaction yield has plummeted after recycling my heterogeneous catalyst (e.g., Pd/C) for only the second or third time. What's the most probable cause?

A: A rapid drop in yield upon recycling is a classic symptom of catalyst deactivation. The primary culprits are typically irreversible poisoning from impurities in your reagents or solvent, leaching of the active metal into the reaction medium, or fouling (coking) where the catalyst surface is physically blocked. A simple first step is to perform a hot filtration test to check for leaching.

Q2: The reaction is proceeding much slower than established protocols, even with a fresh batch of catalyst. What should I investigate first?

A: Sluggish kinetics with a fresh catalyst often points to poisoning from an overlooked source. Even trace amounts of substances like sulfur can completely halt a reaction.[1] Carefully re-evaluate all your starting materials, solvents, and even the inert gas supply for potential contaminants. Another possibility is that the catalyst requires an activation step that was missed, or the reaction conditions (temperature, pressure, agitation) are not optimal.

Q3: I'm observing a significant change in product selectivity compared to previous runs. How is this related to the catalyst?

A: A shift in selectivity is a more subtle sign of deactivation. It can occur when different types of active sites on the catalyst are affected differently. For example, in multifunctional catalysts, poisons can selectively block one type of site (e.g., acidic sites on a support) while leaving metal sites unaffected.[2] This alters the reaction pathway. Alternatively, sintering (thermal degradation) can change the catalyst's surface morphology, favoring different reaction pathways.

Q4: My solid-supported catalyst has visibly changed. It's darker, clumped together, or has become a very fine powder. What does this signify?

A: Physical changes are direct evidence of deactivation.

  • Darkening: Often indicates the formation of carbonaceous deposits, known as coke or fouling .[3][4]

  • Clumping/Agglomeration: Suggests sintering , where high temperatures have caused the small metal particles to melt together, reducing the active surface area.[5]

  • Becoming a Fine Powder: This points to mechanical failure or attrition of the catalyst support, which can be caused by harsh stirring or degradation of the support material in the reaction medium.[6]

Section 2: Deep Dive - Troubleshooting Deactivation Mechanisms

This section provides a detailed, question-and-answer guide to the four primary mechanisms of catalyst deactivation.

Catalyst Poisoning

Catalyst poisoning refers to the strong chemisorption of substances onto the active sites of the catalyst, rendering them inactive.[7] This deactivation is often severe and can be irreversible.

Q: My starting materials are all high-purity grade. Where could poisons be coming from?

A: Poisons can be insidious. Consider these sources:

  • Sulfur Compounds: Thioethers, thiols, or even sulfates can be present in reagents or solvents (e.g., DMSO). Reduced sulfur species are the ultimate poisoning agent for many noble metals like palladium.[8] Even ppb levels can be sufficient to cause deactivation.[1]

  • Halide Ions: While your substrate contains chlorine, an excess of halide ions from salts or acidic conditions can alter the electronic properties of the metal center or form less active species.

  • Heavy Metals: Contaminants from other process steps or low-grade reagents can deposit on and deactivate your primary catalyst.

  • Strongly Coordinating Species: Amines, phosphines (if not the intended ligand), and even carbon monoxide from side reactions can bind tightly to the catalyst's active sites.[7]

Q: How can I confirm that my catalyst is poisoned?

A: Diagnosis involves a process of elimination and analysis.

  • Reagent Purity Check: Run the reaction with ultra-pure, newly purchased reagents and solvents. If the activity is restored, your previous materials were contaminated.

  • Elemental Analysis: Analyze your starting materials and the spent catalyst for common poisons like sulfur, lead, or mercury.

  • Control Reaction: Introduce a tiny, known amount of a suspected poison (e.g., a thiol) into a healthy reaction. If it mimics the deactivation you're observing, you have found the culprit class.

Fouling & Coking

Fouling is the physical deposition of substances, such as carbonaceous residues (coke), on the catalyst surface and within its pores, blocking access to active sites.[9]

Q: What reaction conditions in processes with this compound might promote coking?

A: Coking is especially prevalent in reactions involving hydrocarbons or other organic molecules at elevated temperatures.[9][10] For your substrate, potential causes include:

  • High Temperatures: Can cause the decomposition or polymerization of the benzaldehyde, its derivatives, or the solvent.

  • Poor Mass Transfer: Inadequate stirring can create localized "hot spots" on the catalyst surface where reactants or products over-react and degrade into coke.

  • Side Reactions: Unwanted side reactions can produce high-molecular-weight, non-volatile byproducts that precipitate onto the catalyst.

Q: Is the dark residue on my catalyst definitely coke? How can I remove it?

A: A dark, insoluble deposit is highly indicative of coking. The definitive diagnostic tool is Thermogravimetric Analysis (TGA) . By heating the spent catalyst in an inert atmosphere followed by an oxidizing one (air or O₂), you can quantify the amount of carbonaceous material burned off.

Regeneration is often possible through controlled oxidation. A common lab-scale procedure is calcination , where the catalyst is heated in a furnace with a controlled flow of air to burn off the coke.[11][12] (See Protocol 3.3).

Thermal Degradation (Sintering)

Sintering is the agglomeration of small, highly active metal nanoparticles on a support into larger, less active particles due to excessive heat.[5][13] This process is irreversible as it reduces the active surface area.

Q: My reaction requires a high temperature (e.g., >150°C). How do I know if my catalyst is sintering?

A: Sintering is a major risk at high temperatures.[13] The stability of the catalyst depends on the metal, the support, and the reaction atmosphere. The best way to diagnose sintering is through physical characterization techniques that compare the fresh and spent catalyst:

  • Transmission Electron Microscopy (TEM): Directly visualizes the metal particles, allowing you to measure and compare their size distribution.

  • X-ray Diffraction (XRD): Can be used to calculate the average crystallite size. A significant increase in size points to sintering.

  • Chemisorption Analysis: Techniques like H₂ or CO pulse chemisorption measure the active metal surface area. A decrease in gas uptake by the spent catalyst is a strong indicator of sintering.

Q: How can I prevent sintering?

A: Prevention is key, as sintering is irreversible.

  • Optimize Temperature: Use the lowest possible reaction temperature that provides an acceptable reaction rate.

  • Choose a Stable Support: Supports with strong metal-support interactions can "anchor" the nanoparticles and prevent them from migrating.

  • Limit Exposure Time: Minimize the time the catalyst spends at peak temperature.

Active Metal Leaching

Leaching is the dissolution of the active metal from its solid support into the reaction solution.[14] This not only deactivates the heterogeneous catalyst but can also contaminate the final product.[15]

Q: What would cause palladium to leach from a carbon support during a cross-coupling reaction?

A: Several factors in a typical cross-coupling reaction (like a Suzuki-Miyaura) can promote leaching:

  • Solvents and Ligands: Certain solvents or ligands can form stable complexes with the metal, pulling it off the support.

  • Reaction Intermediates: The catalytic cycle itself can involve transient soluble metal species. If these species diffuse away from the support before being redeposited, leaching occurs.[16]

  • pH and Additives: The presence of strong acids, bases, or salts can attack the support or the metal-support interface, facilitating dissolution.[17]

Q: How can I definitively test for leaching?

A: There are two primary methods:

  • ICP-MS Analysis: Take a sample of your reaction mixture after filtering off the solid catalyst. Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of dissolved metal. This is the most accurate method.

  • Hot Filtration Test: This is a classic experiment to distinguish between true heterogeneous and leached homogeneous catalysis. (See Protocol 3.2).

Section 3: Diagnostic & Regeneration Protocols

Protocol 3.1: Diagnostic Workflow for Deactivated Catalysts

This workflow provides a logical sequence for identifying the root cause of catalyst deactivation.

Deactivation_Workflow start Reduced Catalyst Performance (Low Yield, Slow Rate) hot_filtration Perform Hot Filtration Test (Protocol 3.2) start->hot_filtration filtrate_check Is Filtrate Catalytically Active? hot_filtration->filtrate_check leaching Root Cause: METAL LEACHING filtrate_check->leaching  Yes solid_analysis Analyze Solid Catalyst filtrate_check->solid_analysis No visual_check Visual Inspection: Dark Color / Clumped? solid_analysis->visual_check coking Likely Cause: COKING / FOULING visual_check->coking  Yes sintering_poisoning No Obvious Visual Change visual_check->sintering_poisoning No tga_confirm Confirm with TGA coking->tga_confirm tem_xrd Perform TEM / XRD sintering_poisoning->tem_xrd particle_size Particle Size Increased? tem_xrd->particle_size sintering Root Cause: SINTERING particle_size->sintering  Yes reagent_check Check Reagent Purity / Perform Elemental Analysis particle_size->reagent_check No poisoning Root Cause: POISONING reagent_check->poisoning

Caption: Diagnostic workflow for identifying catalyst deactivation.

Protocol 3.2: Step-by-Step Hot Filtration Test
  • Run the reaction under the conditions where deactivation is observed.

  • At approximately 20-30% conversion, quickly filter the reaction mixture while it is still hot through a fine, pre-heated filter (e.g., a cannula filter or a heated funnel with Celite) to remove all solid catalyst.

  • Allow the resulting clear filtrate to continue reacting under the exact same conditions (temperature, stirring).

  • Monitor the reaction progress in the filtrate via TLC, GC, or LC-MS.

  • Interpretation: If the reaction continues to progress in the filtrate, it indicates that active, soluble catalytic species have leached from the solid support. If the reaction stops completely, the catalysis is likely truly heterogeneous.

Protocol 3.3: General Procedure for Catalyst Regeneration via Calcination

This protocol is for removing coke and should only be performed if the catalyst support is thermally stable (e.g., Al₂O₃, SiO₂, C). Wear appropriate PPE and use a well-ventilated furnace.

  • Recover the spent catalyst by filtration and wash thoroughly with a suitable solvent to remove adsorbed reactants and products. Dry the catalyst completely in a vacuum oven at a low temperature (e.g., 60-80°C).

  • Place the dried catalyst in a ceramic crucible.

  • Place the crucible in a tube or muffle furnace.

  • Begin heating under a slow flow of inert gas (N₂ or Ar).

  • Once the target temperature is approached (e.g., 300-400°C), gradually introduce a controlled, low-concentration stream of air or O₂ (e.g., 1-5% in N₂). CAUTION: A high concentration of oxygen can cause a rapid, uncontrolled combustion that can destroy the catalyst via sintering.

  • Hold at the target temperature for 2-4 hours or until the off-gas no longer shows CO₂.

  • Switch back to an inert gas flow and cool the furnace to room temperature.

  • The regenerated catalyst may require a reduction step (e.g., with H₂) before use, depending on the nature of the metal.

Protocol 3.4: Procedure for Acid/Base Washing of Pd/C

This is a general guide; specific conditions may vary. This can help remove certain poisons but may also damage the catalyst if not done carefully. A method for regenerating Pd/C involves washing with a heated alkaline solution.[18]

  • Recover the spent catalyst by filtration.

  • Create a dilute (e.g., 5-10 wt%) aqueous solution of a base like sodium carbonate (Na₂CO₃).

  • Suspend the spent catalyst in the basic solution and heat gently (e.g., 50-80°C) with stirring for 1-2 hours.

  • Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral.

  • Dry the catalyst thoroughly under vacuum before reuse.

Section 4: Data Summary Table

Deactivation MechanismPrimary Cause(s)Key Diagnostic IndicatorsPrevention / Regeneration Strategy
Poisoning Impurities (S, Pb, Hg), strongly coordinating ligands.[6][19]Rapid loss of activity, even with fresh catalyst; confirmed by elemental analysis.Purify all reagents and solvents; use guard beds. Regeneration via washing is sometimes possible.[18][20]
Fouling / Coking Polymerization or decomposition of organic species on the catalyst surface.[10][21]Visual darkening of catalyst; gradual loss of activity; mass gain confirmed by TGA.Optimize temperature and mixing; use a higher solvent-to-substrate ratio. Regenerate via controlled calcination.[12]
Thermal Degradation (Sintering) Reaction temperature is too high for the catalyst system.[5][6]Irreversible activity loss; increase in metal particle size confirmed by TEM/XRD.Operate at the lowest possible temperature; select thermally stable supports. This is an irreversible process.
Active Metal Leaching Unstable metal-support interaction; formation of soluble metal complexes.[14][22]Activity observed in filtrate after hot filtration; metal detected in product solution by ICP-MS.Choose a more robust catalyst support; optimize solvent and ligand system. Prevention is key.

References

  • Bartholomew, C. H. (2001). Mechanisms of Catalyst Deactivation.
  • MDPI. (2023). Beyond Waste: Future Sustainable Insights for Integrating Complex Feedstocks into the Global Energy Mix. MDPI. Available at: [Link]

  • ResearchGate. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. Available at: [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9731.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. MDPI. Available at: [Link]

  • ACS Publications. (2021). Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review.
  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • RSC Publishing. (2018). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • NIH. (2014). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand.
  • ACS Publications. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (1990). Process for the preparation of difluorobenzaldehydes.
  • NIH. (2019). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
  • Google Patents. (2004).
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  • ACS Publications. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction.
  • Google Patents. (1968). Regeneration of platinum and palladium reforming catalysts.
  • PubMed Central. (2013). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC.
  • ResearchGate. (2014). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
  • YouTube. (2014). Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. NPTEL-NOC IITM. Available at: [Link]

  • RSC Publishing. (2021). The high thermal stabilizing capability of noble metals (Pd and Au)
  • SilcoTek Corporation. (2017). How To Prevent Fouling and Coking In Analytical and Processes. SilcoTek Blog.
  • ACS Publications. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • ScienceDirect. (2020). Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ-Al2O3.
  • Semantic Scholar. (2019).
  • ResearchGate. (2015). Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis.
  • AmmoniaKnowHow. (2013).
  • Wikipedia. (n.d.). PEPPSI. Wikipedia.
  • ResearchGate. (2003). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
  • MDPI. (2024). Highly Uniform and Thermal Stable Paper-Structured Catalyst by Using Glass/Mullite Hybrid Fibers as a Matrix for Efficient Soot Combustion. MDPI.
  • YouTube. (2021). Catalyst deactivation. Vladimir Galvita. Available at: [Link]

  • YouTube. (2024). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Chemistry For Everyone. Available at: [Link]

  • ResearchGate. (2015). Strategies to develop leaching-free heterogeneous catalysts.
  • ResearchGate. (2016). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil.
  • ResearchGate. (2024). Mechanisms of catalyst deactivation.
  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (2007).
  • ResearchGate. (2017). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ResearchGate. (2019). What are the factors for catalysts desactivation?
  • SilcoTek Corporation. (n.d.).
  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
  • PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. PrepChem.com.

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Technical Support Center: Scale-Up Challenges for the Synthesis of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated building block. The strategic placement of chlorine and fluorine atoms makes this compound a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] However, its synthesis, particularly on a larger scale, presents several challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies.

This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for introducing a formyl group onto a difluorochlorobenzene backbone are:

  • Directed Ortho-Lithiation followed by Formylation: This is a common laboratory-scale method. It involves the deprotonation of a suitable starting material, such as 1-chloro-2,3-difluorobenzene, using a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide) at low temperatures. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] The regioselectivity of the lithiation is directed by the fluorine and chlorine substituents.

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate an electron-rich aromatic ring.[4][5][6][7][8] For the synthesis of this compound, the starting material would be 1-chloro-2,3-difluorobenzene. This method is often more amenable to scale-up than lithiation.

  • Halogen-Exchange (Halex) Reactions: In some cases, it may be feasible to synthesize the target molecule from a dichlorinated benzaldehyde precursor via a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride.[9][10] However, achieving regioselectivity can be a significant challenge.

Q2: What is the most significant challenge when scaling up the synthesis of this compound?

A2: The most significant challenge is managing the highly exothermic and often cryogenic conditions required for directed ortho-lithiation reactions. On a large scale, efficient heat transfer becomes critical to prevent side reactions and ensure safety. The use of large quantities of pyrophoric reagents like n-butyllithium also necessitates specialized equipment and handling procedures. For these reasons, alternative methods like the Vilsmeier-Haack reaction are often explored for industrial-scale production.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in the synthesis of this compound are hazardous:

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic liquid that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Fluorinated Aromatic Compounds: While not acutely toxic in the same way as the reagents above, fluorinated compounds should be handled with care, as their metabolic pathways and long-term effects may not be fully understood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the directed ortho-lithiation and Vilsmeier-Haack routes.

Scenario 1: Low Yield in Directed Ortho-Lithiation

Problem: The yield of this compound is consistently low when using the directed ortho-lithiation method.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Incomplete Lithiation The organolithium reagent may be degraded due to exposure to moisture or air, or the reaction temperature may not be optimal for deprotonation.Titrate the organolithium reagent before use to determine its exact concentration. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Optimize the reaction temperature; while typically performed at very low temperatures (e.g., -78 °C), some substrates may require slightly higher temperatures for efficient lithiation.
Poor Quenching with DMF The electrophilicity of DMF can be insufficient, or side reactions can occur if the aryllithium species is not effectively trapped.Add the aryllithium solution to a cold solution of DMF rather than the other way around to maintain a high concentration of the electrophile. Consider using alternative formylating agents such as N-formylpiperidine.
Formation of Isomeric Byproducts The directing effects of the fluorine and chlorine atoms can lead to the formation of other lithiated isomers, which upon formylation will result in a mixture of products.The regioselectivity of lithiation is highly dependent on the solvent and base used.[11] Consider screening different ethereal solvents (e.g., THF, diethyl ether) and bases (e.g., n-BuLi, s-BuLi, LDA) to optimize the formation of the desired isomer.
Protonation of the Aryllithium Intermediate Trace amounts of water or other proton sources in the reaction mixture can quench the aryllithium species before it reacts with the formylating agent.Ensure all solvents and reagents are anhydrous. The use of a slight excess of the organolithium reagent can help to consume any trace proton sources.

Experimental Workflow: Directed Ortho-Lithiation

G cluster_prep Preparation cluster_lithiation Lithiation cluster_formylation Formylation cluster_workup Work-up & Purification start Start: Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Solvent (e.g., THF) & 1-chloro-2,3-difluorobenzene start->reagents cool Cool to -78 °C reagents->cool add_buli Slowly Add n-Butyllithium cool->add_buli stir_lithiation Stir for 1-2 hours at -78 °C add_buli->stir_lithiation add_dmf Add Anhydrous DMF stir_lithiation->add_dmf warm Allow to Warm to Room Temperature add_dmf->warm stir_formylation Stir for several hours warm->stir_formylation quench Quench with Saturated NH4Cl (aq) stir_formylation->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography or Distillation extract->purify end End: this compound purify->end

Caption: Workflow for Directed Ortho-Lithiation.

Scenario 2: Vilsmeier-Haack Reaction is Sluggish or Fails

Problem: The Vilsmeier-Haack reaction with 1-chloro-2,3-difluorobenzene does not proceed to completion, or the starting material is recovered.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Deactivated Aromatic Ring The electron-withdrawing nature of the fluorine and chlorine substituents deactivates the aromatic ring towards electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile.[5][7]Increase the reaction temperature and/or reaction time.[8] A higher temperature will provide the necessary activation energy for the reaction to proceed. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Improper Formation of Vilsmeier Reagent The Vilsmeier reagent is formed in situ from POCl₃ and DMF. If either of these reagents is of poor quality or if they are not combined correctly, the electrophile will not be generated effectively.Use freshly distilled POCl₃ and anhydrous DMF. The order of addition can be important; typically, POCl₃ is added to cold DMF.
Hydrolysis of Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture and can be hydrolyzed before it has a chance to react with the aromatic substrate.Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

Troubleshooting Decision Tree: Vilsmeier-Haack Reaction

G start Problem: Low Conversion in Vilsmeier-Haack Reaction check_reagents Are POCl3 and DMF fresh and anhydrous? start->check_reagents check_temp Is the reaction temperature high enough? check_reagents->check_temp Yes solution_reagents Solution: Use fresh, anhydrous reagents. check_reagents->solution_reagents No check_time Has the reaction been allowed to proceed for a sufficient time? check_temp->check_time Yes solution_temp Solution: Increase reaction temperature. check_temp->solution_temp No solution_time Solution: Increase reaction time and monitor by TLC/GC. check_time->solution_time No

Caption: Decision Tree for Vilsmeier-Haack Issues.

Scenario 3: Difficult Purification of the Final Product

Problem: The crude this compound is difficult to purify, and distillation leads to decomposition or polymerization.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Presence of Acidic Impurities Acidic impurities can catalyze decomposition or polymerization of the aldehyde at elevated temperatures during distillation.Wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[12] Follow this with a water wash and thorough drying before attempting distillation.
Thermal Instability Fluorinated benzaldehydes can be thermally labile and may decompose or polymerize upon prolonged heating.Purify the product using vacuum distillation to lower the boiling point and reduce the required temperature.[12] Minimize the time the product is exposed to high temperatures. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) to the distillation flask can sometimes prevent polymerization.[12]
Formation of a Solid Polymer Some aldehydes, particularly in the presence of impurities, can form a solid polymer over time or upon heating.If a solid has formed, it may be possible to "crack" the polymer by heating it under vacuum. The monomeric aldehyde will distill, leaving the non-volatile polymer behind. The collected distillate should be stabilized with an inhibitor.[12]
"Oiling Out" During Crystallization If attempting purification by crystallization, the compound may separate as an oil instead of forming crystals.This can occur if the solvent's boiling point is higher than the melting point of the compound, if cooling is too rapid, or if there is a high concentration of impurities.[12] Choose a solvent with a lower boiling point and allow the solution to cool slowly.

References

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin, 67(6). (2019). Available at: [Link]

  • Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Google Patents.
  • Ohsawa, K., Yoshida, M., & Doi, T. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3438–3444. Available at: [Link]

  • Process for preparing chloro-difluorobenzene. European Patent Office.
  • Process for the preparation of fluorobenzaldehydes. Google Patents.
  • Process for preparing chloro-difluorobenzene. Google Patents.
  • Process for producing fluorobenzaldehydes. Google Patents.
  • Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. ResearchGate. Available at: [Link]

  • 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal batteries. Energy Storage Science and Technology, 13(7), 2124-2130. (2024). Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reaction Kinetics of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of novel synthetic pathways. 5-Chloro-2,3-difluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the influence of its halogen substituents on molecular properties. This guide provides a comprehensive analysis of the reaction kinetics of this compound, offering a comparative framework against other substituted benzaldehydes and detailing the experimental methodologies required for such an investigation.

Part 1: Theoretical Framework: The Influence of Substituents on Reactivity

The reactivity of a substituted benzaldehyde is primarily dictated by the electronic nature of the substituents on the aromatic ring. These groups can either donate or withdraw electron density, thereby influencing the electrophilicity of the carbonyl carbon.[1]

  • Electron-Withdrawing Groups (EWGs) , such as nitro groups or halogens, increase the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. This generally leads to an increase in reaction rates for nucleophilic addition and related reactions.[2][3]

  • Electron-Donating Groups (EDGs) , such as methyl or methoxy groups, decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack.[3][4]

In the case of this compound, the presence of three halogen atoms (two fluorine and one chlorine) exerts a strong electron-withdrawing inductive effect (-I). This is expected to significantly enhance the reactivity of the aldehyde group compared to unsubstituted benzaldehyde.

Part 2: Experimental Design for Kinetic Analysis: A Case Study of the Wittig-Horner Reaction

To quantitatively assess the reactivity of this compound, a well-established reaction with a readily monitorable progress is required. The Wittig-Horner reaction, which forms an alkene from an aldehyde and a phosphonate ylide, serves as an excellent model system. The reaction rate can be conveniently followed by monitoring the disappearance of the aldehyde or the appearance of the alkene product.[2][5]

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis P1 Prepare stock solution of This compound in anhydrous solvent (e.g., THF) R1 Equilibrate solvent and ylide solution to the desired reaction temperature in a thermostatted cuvette or reactor P1->R1 P2 Prepare stock solution of stabilized phosphonate ylide (e.g., triethyl phosphonoacetate) in the same solvent P2->R1 P3 Prepare stock solution of a non-nucleophilic base (e.g., NaH) if generating the ylide in situ R2 Initiate the reaction by injecting a known concentration of the benzaldehyde solution R1->R2 R3 Continuously monitor the reaction mixture using the chosen analytical method R2->R3 A1 Record absorbance or peak area at regular time intervals R3->A1 A2 Plot concentration of reactant or product versus time A1->A2 A3 Determine the initial rate and the rate constant (k) from the kinetic plot A2->A3

Caption: Experimental workflow for the kinetic analysis of the Wittig-Horner reaction.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Alternative substituted benzaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methylbenzaldehyde)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., dodecane) for GC-MS analysis

2. Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

3. Procedure for Kinetic Measurement (UV-Vis Spectroscopy):

  • Prepare stock solutions of the respective benzaldehydes (0.1 M in anhydrous THF) and triethyl phosphonoacetate (0.1 M in anhydrous THF).

  • In a septum-capped UV cuvette containing 2 mL of anhydrous THF, add the required volume of the phosphonate solution and a catalytic amount of a strong base like sodium ethoxide.

  • Allow the solution to equilibrate to the desired temperature (e.g., 25°C) inside the spectrophotometer.

  • Initiate the reaction by injecting a small volume (e.g., 20 µL) of the benzaldehyde stock solution into the cuvette.[2]

  • Immediately start recording the absorbance at the λ_max of the aldehyde (around 250-280 nm) at fixed time intervals.

  • Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).

  • Repeat the experiment with other substituted benzaldehydes for comparison.

4. Alternative Monitoring Techniques:

  • HPLC: Aliquots of the reaction mixture can be taken at different times, quenched (e.g., with a weak acid), and analyzed by HPLC to determine the concentration of the reactants and products.[6][7]

  • GC-MS: This technique is suitable for volatile products and can provide both quantification and structural information.[6]

  • ¹H NMR Spectroscopy: The aldehyde proton signal (around 9-10 ppm) can be monitored over time to follow the reaction progress.[8]

Part 3: Data Presentation and Comparative Analysis

The reaction rate is expected to be first-order with respect to both the benzaldehyde and the phosphonate. The pseudo-first-order rate constant (k_obs) can be determined by using a large excess of the phosphonate ylide. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the ylide.

Table 1: Hypothetical Comparative Kinetic Data for the Wittig-Horner Reaction of Substituted Benzaldehydes at 25°C
Substituent on BenzaldehydeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Rate
4-Nitro (Strong EWG)1.5 x 10⁻¹150
5-Chloro-2,3-difluoro (Strong EWG) (Predicted to be high) (Predicted > 100)
Benzaldehyde (Unsubstituted)1.0 x 10⁻³1
4-Methyl (Weak EDG)5.0 x 10⁻⁴0.5
4-Methoxy (Strong EDG)1.0 x 10⁻⁴0.1

Note: The data for 4-nitro, benzaldehyde, 4-methyl, and 4-methoxy are illustrative and based on general trends observed in similar reactions. The values for this compound are predicted based on the strong electron-withdrawing nature of its substituents.

Analysis of Expected Results

Based on the electronic effects, the reactivity of this compound is anticipated to be significantly higher than that of unsubstituted benzaldehyde and other benzaldehydes with electron-donating groups. The combined inductive effect of the two fluorine atoms and the chlorine atom will render the carbonyl carbon highly electrophilic, thus accelerating the rate of nucleophilic attack by the phosphonate ylide. Its reactivity is expected to be comparable to, or even exceed that of, 4-nitrobenzaldehyde.

Part 4: Visualization of Reaction Pathway

G Aldehyde Aldehyde Betaine [Betaine Intermediate] Aldehyde->Betaine + Ylide Ylide Ylide Oxaphosphetane [Oxaphosphetane Intermediate] Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: Generalized reaction pathway for the Wittig reaction.

Part 5: Conclusion and Future Outlook

This guide has outlined a comprehensive framework for the analysis of the reaction kinetics of this compound. By leveraging established methodologies and a sound theoretical understanding of substituent effects, researchers can quantitatively determine its reactivity profile. The predicted high reactivity of this molecule makes it a valuable synthon, but also necessitates careful control of reaction conditions to avoid side reactions. Further studies could explore the kinetics of other important reactions, such as reductions, oxidations, and condensations, to build a more complete picture of the chemical behavior of this versatile building block.

References

  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC, 2005(i), 98-104.
  • BenchChem. (2025). Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-6-nitrobenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
  • Al-Shabani, A. M., & Al-Juburi, A. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2186.
  • BenchChem. (2025). Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis.
  • Zuman, P., & Fijalek, Z. (1990). Polarographic study of the kinetics and equilibria of the reaction of benzaldehydes with hydrazine. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 296(2), 583-588.
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A Comparative Guide to the Spectroscopic Identification of 5-Chloro-2,3-difluorobenzaldehyde Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, halogenated benzaldehydes serve as critical building blocks for novel molecular architectures. 5-Chloro-2,3-difluorobenzaldehyde, with its unique substitution pattern, presents a versatile starting material for a variety of synthetic transformations. The precise control and optimization of these reactions hinge on a deep understanding of their mechanistic pathways, particularly the fleeting intermediates that dictate the final product distribution. This guide provides a comparative analysis of spectroscopic techniques for the real-time identification and characterization of reaction intermediates derived from this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Reactivity Landscape of this compound

This compound is characterized by an electrophilic aldehyde carbon, a result of the electron-withdrawing nature of the carbonyl oxygen and the halogenated aromatic ring. This electronic profile makes it susceptible to a range of nucleophilic attacks and redox reactions. Understanding the transient species formed during these transformations is paramount for mechanistic elucidation and process optimization. This guide will focus on intermediates formed during two common and illustrative reaction classes: Nucleophilic Addition (e.g., Grignard Reaction) and Olefination (e.g., Wittig Reaction).

reactant This compound grignard_reagent R-MgX wittig_reagent Ph₃P=CHR alkoxide_intermediate Alkoxide Intermediate grignard_reagent->alkoxide_intermediate Reaction alcohol_product Secondary Alcohol Product alkoxide_intermediate->alcohol_product Workup (H₃O⁺) oxaphosphetane_intermediate Oxaphosphetane Intermediate wittig_reagent->oxaphosphetane_intermediate Reaction alkene_product Alkene Product oxaphosphetane_intermediate->alkene_product Elimination

Caption: Key reaction pathways of this compound.

A Comparative Toolkit for Spectroscopic Analysis

The identification of short-lived intermediates requires analytical techniques that are both sensitive and capable of providing detailed structural information. The primary tools in this endeavor are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each offers a unique window into the molecular changes occurring during a reaction.

Technique Information Provided Strengths for Intermediate Analysis Limitations
NMR Spectroscopy Detailed atomic connectivity and chemical environment (¹H, ¹³C, ¹⁹F).Unambiguous structural elucidation. ¹⁹F NMR is exceptionally sensitive to electronic changes.[1][2]Lower sensitivity compared to MS; requires relatively higher concentrations. Slower acquisition time may not be suitable for very fast reactions unless specialized techniques are used.
IR Spectroscopy Presence and nature of functional groups.Excellent for real-time monitoring of specific bonds (e.g., C=O).[3][4][5] Fast and compatible with in-situ reaction monitoring probes (ATR-FTIR).Provides limited information on the overall molecular structure. Spectra can be complex in mixtures.
Mass Spectrometry Molecular weight and fragmentation patterns.Extremely high sensitivity for detecting trace species. Can identify intermediates by their mass-to-charge ratio.[6][7]Provides no direct information on functional groups or stereochemistry. Isomer identification can be challenging. Intermediates may be too unstable for ionization.

Case Study 1: Grignard Reaction Intermediate

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon of the aldehyde.[8][9] The key, transient species is the magnesium alkoxide intermediate formed immediately after the addition.

Reaction: this compound + CH₃MgBr → Magnesium Alkoxide Intermediate

Spectroscopic Signatures of the Alkoxide Intermediate:
  • ¹H NMR Spectroscopy: The most telling change is the complete disappearance of the highly deshielded aldehyde proton signal, typically found near δ 9.5-10.[3] A new, broader signal corresponding to the proton on the newly formed carbinol carbon will appear further upfield after acidic workup.

  • ¹³C NMR Spectroscopy: The carbonyl carbon resonance (δ ~190-205) of the starting aldehyde will vanish.[3] It is replaced by the signal of the alkoxide carbon, which is significantly more shielded and appears in the δ 60-80 range.

  • ¹⁹F NMR Spectroscopy: The fluorine atoms on the aromatic ring are sensitive probes of the electronic changes at the benzylic position. The transformation from a sp² carbonyl carbon to a sp³ alkoxide carbon alters the electron-withdrawing capacity of the substituent. This causes a predictable upfield or downfield shift in the ¹⁹F signals, providing confirmatory evidence of the intermediate's formation. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it a powerful tool for this analysis.[1][10][11]

  • IR Spectroscopy: The defining feature of the reaction's progress is the disappearance of the strong carbonyl (C=O) stretching vibration, which for an aromatic aldehyde is observed around 1705 cm⁻¹.[4][5] This peak will be absent in the spectrum of the alkoxide intermediate. A very broad O-H stretch will appear around 3200-3500 cm⁻¹ only after the reaction is quenched and the alcohol is formed.

Comparative Data Summary: Grignard Reaction
Spectroscopic Feature This compound (Start) Magnesium Alkoxide (Intermediate) 1-(5-Chloro-2,3-difluorophenyl)ethanol (Product)
¹H NMR (Aldehyde H) ~δ 10.0 (s)AbsentAbsent
¹³C NMR (Carbonyl C) ~δ 190AbsentAbsent
IR (C=O Stretch) ~1705 cm⁻¹ (strong)AbsentAbsent
IR (O-H Stretch) AbsentAbsent~3300 cm⁻¹ (broad)

Case Study 2: Wittig Reaction Intermediate

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide.[12][13] The mechanism proceeds through a cycloaddition to form a transient four-membered ring intermediate, the oxaphosphetane, which then decomposes to the final products.[14][15]

Reaction: this compound + Ph₃P=CH₂ → Oxaphosphetane Intermediate

Spectroscopic Signatures of the Oxaphosphetane Intermediate:

Identifying the oxaphosphetane is significantly more challenging due to its short lifetime. Low-temperature NMR studies are often required.

  • ³¹P NMR Spectroscopy: This is the most direct method for observing the key intermediates. The starting phosphonium ylide has a characteristic ³¹P chemical shift. Upon formation of the oxaphosphetane, the phosphorus atom becomes pentavalent, resulting in a dramatic upfield shift (typically >60 ppm) in the ³¹P NMR spectrum. This provides a definitive fingerprint of the intermediate.

  • ¹H & ¹³C NMR Spectroscopy: At low temperatures, the signals for the starting aldehyde will disappear and be replaced by new, complex signals corresponding to the oxaphosphetane ring. The key is to observe the correlation between the former aldehyde proton/carbon and the ylide proton/carbon, which now exist in a strained four-membered ring.

  • IR Spectroscopy: Similar to the Grignard reaction, the C=O stretch at ~1705 cm⁻¹ will disappear upon formation of the oxaphosphetane. However, no new, easily identifiable peaks emerge that are characteristic of this specific intermediate, making IR less definitive than NMR for structural confirmation.

  • Mass Spectrometry: Due to the instability of the oxaphosphetane, it is unlikely to be observed directly by conventional MS techniques. Instead, MS is used to confirm the mass of the final alkene product and triphenylphosphine oxide.

Experimental Protocols & Workflow

A robust experimental design is crucial for the successful identification of reaction intermediates. In-situ monitoring provides the most direct evidence.

cluster_setup Reaction Setup cluster_monitoring In-Situ Monitoring (Preferred) cluster_quench Quench & Analyze (Alternative) cluster_analysis Data Analysis setup_reaction Assemble reaction under inert atmosphere (N₂/Ar). Add this compound and anhydrous solvent (e.g., THF). insert_probe Insert in-situ probe (ATR-FTIR or NMR tube). setup_reaction->insert_probe run_reaction Run reaction for a short, defined time. setup_reaction->run_reaction cool_reaction Cool reaction to desired temperature (e.g., -78°C for unstable intermediates). insert_probe->cool_reaction acquire_initial Acquire baseline spectrum of starting material. cool_reaction->acquire_initial add_reagent Slowly add second reagent (e.g., Grignard or Ylide). acquire_initial->add_reagent acquire_series Acquire spectra at timed intervals to monitor intermediate formation and consumption. add_reagent->acquire_series analyze_data Compare spectra over time. Identify new peaks corresponding to intermediates. Assign structure based on chemical shifts, coupling constants, and vibrational frequencies. acquire_series->analyze_data quench Quench reaction rapidly at low temperature. run_reaction->quench extract Extract and prepare sample for ex-situ analysis (NMR, MS). quench->extract extract->analyze_data

Caption: General workflow for spectroscopic intermediate analysis.

Protocol: In-situ ATR-FTIR Monitoring of a Grignard Reaction
  • System Setup: Equip a glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an Attenuated Total Reflectance (ATR) FTIR probe.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Background Spectrum: Insert the ATR probe into the solution and record a background spectrum. This will serve as the baseline (t=0).

  • Initiation: Cool the solution to 0°C. Begin dropwise addition of the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq).

  • Data Acquisition: Configure the FTIR spectrometer to collect a spectrum every 30 seconds.

  • Analysis: Monitor the spectra in real-time. Observe the decrease in the C=O peak at ~1705 cm⁻¹ and the absence of any other significant changes in the functional group region, confirming the conversion of the aldehyde to the alkoxide intermediate.

Conclusion

The successful identification of reaction intermediates for substrates like this compound is not reliant on a single "best" technique, but rather on the synergistic application of multiple spectroscopic methods.

  • For routine reaction monitoring and confirming the consumption of the aldehyde, in-situIR spectroscopy is unparalleled in its speed and simplicity.

  • For unambiguous structural confirmation of an intermediate, multinuclear NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F and ³¹P where applicable) is the gold standard, though it may require specialized low-temperature setups.

  • Mass Spectrometry serves as a powerful complementary tool, invaluable for detecting trace species and confirming the molecular weight of final products, which indirectly supports the proposed intermediate structures.

By thoughtfully selecting and combining these techniques, researchers can gain profound mechanistic insights, enabling the rational design of more efficient, selective, and robust synthetic processes in the development of next-generation pharmaceuticals and materials.

References

  • Wikipedia Contributors. (2024). Aldehyde. In Wikipedia. [Link][3]

  • van der Werf, M. J., et al. (1998). ¹⁹F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... ResearchGate. [Link][10]

  • Ashby, E. C., & Smith, R. S. (1979). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link][6][16]

  • Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. [Link][4]

  • Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link][12]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][5]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link][17]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link][14]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Berkeley Learning Hub. (2025). Aldehyde IR Spectra Analysis. [Link]

  • Wikipedia Contributors. (2024). Wittig reaction. In Wikipedia. [Link][13]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus. As cited in "The fellowship of the Grignard". [Link][8]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link][9]

  • LibreTexts Chemistry. (2023). The Wittig Reaction. [Link][15]

  • Kuprov, I., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics. [Link][1]

  • Polyakova, A. A. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link][7]

  • Wikipedia Contributors. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link][2]

  • Roberts, J. D. (n.d.). Fluorine NMR. California Institute of Technology. [Link][11]

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A Comparative Guide to the Structural Validation of 5-Chloro-2,3-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. In the synthesis of derivatives of 5-Chloro-2,3-difluorobenzaldehyde, a versatile building block in medicinal chemistry, even minor ambiguities in the substitution pattern of the aromatic ring can lead to significant downstream consequences, including loss of biological activity and wasted resources. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust structural validation of this class of compounds, emphasizing not just the "what" but the "why" behind the experimental choices.

The Imperative of an Orthogonal, Self-Validating Approach

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method possesses inherent strengths and limitations. A self-validating system, therefore, employs multiple, independent techniques whose collective data provide a comprehensive and unambiguous structural picture. For halogenated benzaldehydes, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Key Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1] For this compound derivatives, a suite of NMR experiments is necessary to map the molecular framework.

  • ¹H NMR (Proton NMR): This provides information on the number of different types of protons and their neighboring environments. In a typical spectrum of a this compound derivative, the aldehydic proton will appear as a distinct singlet at a downfield chemical shift (around 10 ppm).[2][3] The aromatic protons will resonate in the 7.5-8.0 ppm region, and their splitting patterns, governed by proton-proton and proton-fluorine coupling, are crucial for determining their relative positions.[2]

  • ¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the aldehyde is characteristically found around 190 ppm. The substitution pattern on the aromatic ring can be deduced from the chemical shifts and the carbon-fluorine coupling constants.

  • ¹⁹F NMR (Fluorine NMR): Given the presence of two fluorine atoms, ¹⁹F NMR is indispensable. The chemical shifts of the fluorine atoms and their coupling to each other and to neighboring protons provide definitive evidence for their positions on the aromatic ring.

Causality in Experimental Choice: The use of multiple NMR techniques (¹H, ¹³C, and ¹⁹F) is a prime example of the orthogonal approach. While ¹H NMR provides initial clues, the interpretation can be complex due to overlapping signals and complex coupling patterns. ¹³C and ¹⁹F NMR provide complementary data that resolve these ambiguities. For instance, the magnitude of the carbon-fluorine coupling constants can help distinguish between different isomers.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Detective

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.[4][5][6]

  • Molecular Ion Peak (M+): High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula with high confidence. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8]

  • Fragmentation Pattern: Under electron ionization (EI), the molecular ion fragments in a predictable manner. For this compound derivatives, common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺˙).[7] The analysis of these fragments helps to piece together the molecular structure.

Trustworthiness through Isotopic Patterns: The characteristic isotopic pattern of chlorine provides a built-in validation check. Observing the expected 3:1 ratio for the M+ and M+2 peaks significantly increases the confidence in the assigned molecular formula.

X-ray Crystallography: The Unambiguous Gold Standard

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and definitive three-dimensional structure of a molecule.[9][10][11] It is the ultimate arbiter in cases of structural ambiguity.[12][13]

Expertise in Crystallization: The primary challenge with this technique is often the generation of a high-quality crystal suitable for diffraction.[9][11] This can be a time-consuming process requiring screening of various solvents and crystallization conditions. However, for novel compounds, particularly those intended for pharmaceutical development, the investment is often justified by the certainty it provides.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.[14][15][16][17] For this compound derivatives, the key vibrational bands to look for are:

  • C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[15][18]

  • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C stretches: Medium bands in the 1450-1600 cm⁻¹ region.[15]

  • C-Cl and C-F stretches: These appear in the fingerprint region (below 1400 cm⁻¹) and can be complex.

Complementary Role: While FTIR is not a primary tool for determining the substitution pattern, it provides a quick and valuable confirmation of the presence of the key aldehyde functional group and the aromatic ring.

Data Presentation and Comparison

Technique Information Provided Strengths Limitations
¹H, ¹³C, ¹⁹F NMR Connectivity of atoms, chemical environment of nucleiProvides detailed structural informationComplex spectra can be difficult to interpret, requires soluble sample
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternHigh sensitivity, provides molecular formulaDoes not provide stereochemical information, isomers can be difficult to distinguish
X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires a suitable single crystal, can be time-consuming
FTIR Spectroscopy Presence of functional groupsRapid, simple, requires small sample amountProvides limited structural information, not suitable for isomer differentiation

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube and invert several times to ensure complete dissolution and mixing.

  • Place the NMR tube in the spectrometer for analysis.

Electron Ionization Mass Spectrometry (EI-MS)
  • Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Validation Workflow

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Techniques cluster_integration Data Integration & Confirmation cluster_conclusion Final Structure Compound Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Primary Elucidation MS Mass Spectrometry (HRMS) Compound->MS Molecular Formula FTIR FTIR Spectroscopy Compound->FTIR Functional Groups Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Xray X-ray Crystallography (if needed) Xray->Data_Analysis Data_Analysis->Xray Resolve Ambiguity Validated_Structure Validated Structure Data_Analysis->Validated_Structure Unambiguous Confirmation

Caption: Workflow for the orthogonal structural validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives requires a meticulous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the molecular formula and fragmentation data from mass spectrometry, and the functional group confirmation from FTIR, a high degree of confidence in the proposed structure can be achieved. In cases of persistent ambiguity, X-ray crystallography serves as the ultimate tool for definitive structural assignment. This orthogonal, self-validating methodology ensures the scientific integrity of the research and provides a solid foundation for subsequent drug development efforts.

References

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. ResearchGate. Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC, NIH. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Mass spectrometry. University of Calgary. Available at: [Link]

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]

  • FT-IR Spectrum of Benzaldehyde. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. RSC Publishing. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Human Metabolome Database. Available at: [Link]

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  • Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... ResearchGate. Available at: [Link]

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comparative study of the biological activity of 5-Chloro-2,3-difluorobenzaldehyde analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Halogenated Benzaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct, extensive comparative studies on 5-Chloro-2,3-difluorobenzaldehyde analogs are not widely available in peer-reviewed literature. This guide, therefore, provides a comprehensive framework for conducting such a study by drawing parallels with structurally related and well-documented halogenated benzaldehyde analogs. The principles, protocols, and structure-activity relationship (SAR) analyses presented herein are directly applicable and serve as a robust blueprint for researchers investigating novel halogenated benzaldehydes.

Introduction: The Therapeutic Potential of Halogenated Benzaldehydes

Benzaldehyde and its derivatives are a class of aromatic compounds recognized for a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] The introduction of halogen atoms—such as chlorine and fluorine—onto the benzaldehyde scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability.[3][4] These modifications can lead to enhanced biological efficacy and target specificity.

Specifically, the presence of fluorine can increase metabolic stability and binding affinity to target proteins, while chlorine can enhance lipophilicity, improving membrane permeability.[4] The compound of interest, this compound, combines these features, making its analogs intriguing candidates for drug discovery. This guide will explore the comparative biological activities of representative halogenated benzaldehyde analogs, providing the scientific rationale and detailed methodologies for their evaluation.

Synthesis of Halogenated Benzaldehyde Analogs

The synthesis of substituted benzaldehydes is a critical first step in any comparative study. The specific substitution patterns on the aromatic ring dictate the synthetic route.

General Synthetic Approach: Halogenation and Oxidation

A common strategy involves the halogenation of a suitable benzaldehyde precursor or the oxidation of a corresponding halogenated toluene. For the synthesis of this compound, a multi-step process starting from a difluorinated precursor would be necessary, followed by a selective chlorination step.

A general workflow for the synthesis and subsequent biological screening is outlined below.[1]

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening s1 Selection of Starting Material (e.g., Dichlorobenzaldehyde) s2 Halogen Exchange Reaction (e.g., with KF) s1->s2 s3 Purification (e.g., Distillation, Chromatography) s2->s3 s4 Structural Characterization (NMR, MS, IR) s3->s4 b1 Primary In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) s4->b1 Test Compounds b2 Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) b1->b2 b3 Structure-Activity Relationship (SAR) Analysis b2->b3

Caption: General workflow for synthesis and biological screening.

Comparative Biological Activities

To illustrate the comparative analysis, we will focus on three key areas of biological activity where benzaldehyde analogs have shown promise: enzyme inhibition, anticancer, and antimicrobial activities.

Enzyme Inhibition

Substituted benzaldehydes are known to inhibit various enzymes, including tyrosinase and cholinesterases.[5][6][7] The aldehyde functional group can interact with active site residues, while the substituted aromatic ring contributes to binding affinity and selectivity.

Comparative Data: Inhibition of Tyrosinase and Cholinesterases by Substituted Benzaldehydes

CompoundTarget EnzymeIC50 (µM)Inhibition TypeSource
BenzaldehydeMushroom Tyrosinase31.0Partial Noncompetitive[5]
4-ChlorobenzaldehydeMushroom Tyrosinase175-[8]
4-FluorobenzaldehydeMushroom Tyrosinase387-[8]
Benzimidazole-based 3,4-dichlorobenzaldehyde analogAcetylcholinesterase0.050 ± 0.001-[6][9]
Benzimidazole-based 3,4-dichlorobenzaldehyde analogButyrylcholinesterase0.080 ± 0.001-[6][9]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Insights from the Data:

  • The nature and position of the halogen substituent significantly impact inhibitory potency. For tyrosinase, a chloro-substituent at the 4-position is more potent than a fluoro-substituent at the same position.[8]

  • More complex derivatives, such as those incorporating a benzimidazole scaffold with a dichlorobenzaldehyde moiety, can exhibit extremely potent inhibition of cholinesterases, with IC50 values in the nanomolar range.[6][9] This highlights the potential for synergistic effects when combining the benzaldehyde core with other bioactive scaffolds.

Anticancer Activity

Fluorinated and chlorinated benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][10] The mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways.[11]

Comparative Data: Cytotoxicity of Halogenated Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)ActivitySource
Fluorinated benzothiazole derivative (5-fluoro)HCT-116 (Colon)0.08Antiproliferative[10]
Fluorinated pyrazolylbenzimidazole analogA549 (Lung)0.95 - 1.57Growth Inhibition[10]
Fluorinated aminophenylhydrazine (Compound 6)A549 (Lung)0.64Antitumor[4]
Dihydronaphthofuran analog with 4'-chloro groupHCT-116, NCI-H23, PC-3Potent at low concentrationsCytotoxicity[12]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Insights from the Data:

  • Fluorinated benzaldehyde-containing heterocycles show potent anticancer activity, often in the sub-micromolar range.[4][10]

  • The presence of a chloro group on a naphthofuran scaffold containing a benzaldehyde-derived moiety also confers potent cytotoxicity.[12]

  • These findings suggest that both fluorine and chlorine substitutions can be beneficial for anticancer activity, and the overall molecular scaffold plays a crucial role.

Antimicrobial Activity

Halogenated benzaldehydes have been evaluated for their ability to inhibit the growth of bacteria and fungi.[13][14] The aldehyde group can react with microbial proteins and enzymes, while the halogen atoms can enhance the compound's ability to cross cell membranes.

Comparative Data: Antimicrobial Activity of Halogenated Benzaldehydes

CompoundOrganismActivitySource
3,5-dichloro-2,4-dihydroxy benzaldehydeBacteria and FungiHighly effective[13]
Phenolic benzaldehydes (various)Campylobacter jejuni, E. coli, Listeria monocytogenes, Salmonella entericaBactericidal[15]

Insights from the Data:

  • The combination of chloro and hydroxyl groups on the benzaldehyde ring can lead to potent antimicrobial activity against a broad spectrum of pathogens.[13]

  • The aldehyde group is generally more active than a carboxylic acid group in phenolic compounds, and multiple hydroxyl substitutions tend to increase bactericidal activity.[15]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol for MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the benzaldehyde analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Protocol for Enzyme Inhibition Assay (Tyrosinase)

This protocol measures the inhibition of mushroom tyrosinase activity.[5]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution to each well.

  • Kinetic Measurement: Measure the increase in absorbance at 475 nm over time using a microplate reader. This corresponds to the formation of dopachrome.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

G cluster_workflow Enzyme Inhibition Assay Workflow p1 Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) p2 Add Buffer, Substrate, and Inhibitor to Plate p1->p2 p3 Initiate Reaction with Enzyme p2->p3 p4 Measure Absorbance Kinetics p3->p4 p5 Calculate Reaction Rates p4->p5 p6 Determine % Inhibition and IC50 p5->p6

Caption: Workflow for a typical enzyme inhibition assay.

Structure-Activity Relationship (SAR) Analysis

The comparative data allows for the elucidation of structure-activity relationships, which are crucial for rational drug design.

  • Impact of Halogen Position and Type: The position and nature of the halogen substituent are critical. For instance, ortho- and para-substitutions often have a more significant impact on activity than meta-substitutions.[7][16] The electronegativity and size of the halogen (F vs. Cl) can influence binding interactions and membrane permeability differently.

  • Role of the Aldehyde Group: The aldehyde functionality is often essential for activity, likely acting as a hydrogen bond acceptor or forming covalent adducts with target proteins.[15]

  • Synergistic Effects: Combining the halogenated benzaldehyde core with other heterocyclic scaffolds (e.g., benzimidazole) can lead to highly potent compounds, suggesting that different parts of the molecule contribute to target binding and overall activity.[6][9][17]

Conclusion and Future Directions

This guide demonstrates that halogenated benzaldehyde analogs are a promising class of compounds with diverse biological activities. While a direct comparative study of this compound analogs is yet to be published, the methodologies and SAR insights from related compounds provide a clear path forward for researchers.

Future studies should focus on:

  • Systematic Synthesis: Synthesizing a library of this compound analogs with varied substitution patterns.

  • Broad-Spectrum Screening: Evaluating these analogs against a wide range of biological targets, including enzymes, cancer cell lines, and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the observed biological activities to identify specific cellular targets.

  • In Vivo Evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety.

By following the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this novel class of halogenated benzaldehydes.

References

  • Nihei, K., et al. Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry. 2017. Available from: [Link]

  • Inhibitory kinetics of p-substituted benzaldehydes on polyphenol oxidase from the fifth instar of Pieris rapae L. IEEE Xplore. 2007. Available from: [Link]

  • Ibrahim, A. I. M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. 2021. Available from: [Link]

  • Adalat, B., et al. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health. 2023. Available from: [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PubMed Central. 2023. Available from: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ResearchGate. 2023. Available from: [Link]

  • Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. ACS Publications. 2021. Available from: [Link]

  • Antimicrobial activity of some halogenohydroxy aldehydes. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. PharmaInfo. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. 2024. Available from: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. 2022. Available from: [Link]

  • Structure–Activity Relationships for Aldehyde Categories. ResearchGate. Available from: [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central. 2020. Available from: [Link]

  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed. 2011. Available from: [Link]

  • Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Medical Xpress. 2025. Available from: [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PubMed Central. 2022. Available from: [Link]

  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. Available from: [Link]

  • Structure of benzaldehyde (1), 4-n-pentylbenzaldehyde (2),... ResearchGate. Available from: [Link]

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  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. ACS Publications. 2022. Available from: [Link]

  • An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. 2015. Available from: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. 2020. Available from: [Link]

  • Process for the preparation of difluorobenzaldehydes. Google Patents. 1993.
  • Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. PubMed. 2016. Available from: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

5-Chloro-2,3-difluorobenzaldehyde is a crucial intermediate in the synthesis of advanced materials and pharmacologically active compounds. Its trifunctionalized benzene ring offers a versatile scaffold for creating complex molecular architectures. In drug development, the purity of such a starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even trace impurities—be they isomeric byproducts, unreacted starting materials, or degradation products—can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the final product.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind method selection, emphasizing a self-validating approach to ensure the trustworthiness of your results. This document is intended for researchers, process chemists, and quality control analysts who require robust and reliable methods for purity determination.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical method is one that can unequivocally separate the main compound from all expected impurities. Understanding the synthetic route is therefore the first step in designing a specific and reliable purity test. A common synthesis might involve the formylation of 1-chloro-2,3-difluorobenzene. Potential impurities could include:

  • Isomeric Byproducts: Formation of other positional isomers (e.g., 2-Chloro-3,4-difluorobenzaldehyde or 3-Chloro-4,5-difluorobenzaldehyde) depending on the regioselectivity of the formylation reaction.

  • Unreacted Starting Materials: Residual 1-chloro-2,3-difluorobenzene.

  • Over-oxidation Products: 5-Chloro-2,3-difluorobenzoic acid, which can form if the aldehyde is exposed to oxidizing conditions.

  • Residual Solvents and Reagents: Process-related impurities from the reaction and work-up steps.

Our primary analytical goal is to develop a method that can resolve this compound from these structurally similar compounds.

The Workhorse Method: High-Performance Liquid Chromatography (HPLC)

For non-volatile, moderately polar aromatic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis in the pharmaceutical industry.[1] Its high resolving power, sensitivity, and robustness make it ideal for routine quality control.

Causality Behind the Choice: We select RP-HPLC because the stationary phase (typically C18) is nonpolar, while the mobile phase is polar. This setup allows for excellent separation of aromatic compounds based on subtle differences in their hydrophobicity. The halogen and aldehyde functional groups of our target molecule and its likely impurities provide sufficient polarity differences for effective separation.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point and should be validated according to ICH guidelines for its specific intended use.[2][3]

Instrumentation & Materials:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and Ultrapure water.

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% (v/v) Formic Acid in Water Acidifying the mobile phase sharpens peak shape for acidic impurities and suppresses silanol interactions on the column.
Mobile Phase B Acetonitrile A common organic modifier providing good elution strength for aromatic compounds.
Gradient Elution 0-20 min: 40% B to 90% B; 20-25 min: Hold at 90% B; 25-26 min: 90% B to 40% B; 26-30 min: Hold at 40% B A gradient is essential to elute both early-retaining polar impurities and the more nonpolar main compound and its isomers within a reasonable timeframe while maintaining good resolution.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection 254 nm Aromatic compounds exhibit strong absorbance at this wavelength, providing good sensitivity. A DAD allows for peak purity analysis.

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in the diluent in a 100 mL volumetric flask. This creates a 100 µg/mL solution.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh 1. Weigh Sample Dissolve 2. Dissolve in Diluent Weigh->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Area % Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: A typical workflow for HPLC-based purity determination.

Trustworthiness: A Self-Validating System

To ensure the reliability of this method, key validation parameters must be assessed as per ICH guidelines.[4][5] This process provides documented evidence that the method is suitable for its intended purpose.[2][6]

Validation ParameterPurpose & MethodologyAcceptance Criteria
Specificity To ensure the method can separate the analyte from potential impurities.[7] This is tested by spiking the sample with expected impurities and demonstrating baseline resolution.Resolution (Rs) > 1.5 between all adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response. Analyze a series of solutions over a range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration that can be reliably detected and quantified, respectively. Determined based on signal-to-noise ratio (S/N) or standard deviation of the response.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Accuracy The closeness of the test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike recovery.Recovery typically between 98.0% and 102.0%.
Precision The degree of agreement among individual test results. Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, different analysts).Relative Standard Deviation (RSD) ≤ 2.0%.

Orthogonal and Confirmatory Techniques: A Multi-faceted Approach

While HPLC is excellent for quantification, relying on a single technique is not always sufficient, especially during process development or for structural confirmation of unknown impurities. Orthogonal methods, which rely on different separation or detection principles, provide a more complete purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

When to Use It: GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials (e.g., 1-chloro-2,3-difluorobenzene) or low-boiling point byproducts.[8]

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated components then enter a mass spectrometer, which fragments them into characteristic ions, providing a "fingerprint" for definitive identification.

Experimental Protocol: GC-MS

  • GC System: A gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 50 °C (hold 2 min), then ramp at 15 °C/min to 300 °C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range 40-450 m/z.

  • Sample Prep: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate (approx. 1 mg/mL).

Quantitative Nuclear Magnetic Resonance (qNMR)

When to Use It: ¹H NMR is invaluable for structural confirmation. Its quantitative variant, qNMR, is a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte.[9][10]

Principle of Operation: qNMR measures the response of atomic nuclei (typically protons) in a magnetic field. The area of an NMR signal is directly proportional to the number of nuclei giving rise to it. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR

  • Internal Standard Selection: Choose a high-purity standard with sharp signals that do not overlap with the analyte's signals (e.g., Maleic Anhydride or 1,4-Dinitrobenzene).

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound and ~10 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of 30-60 seconds).

  • Data Analysis:

    • Identify a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO, expected around 9-10 ppm).[11][12]

    • Integrate this signal and a known signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights, sample weights, and the number of protons for each signal.

Logical Flow for Method Selection

Method_Selection start Purity Assessment Goal q_routine Routine QC / Purity Assay? start->q_routine q_volatile Identify Volatile Impurities? q_routine->q_volatile No hplc Use Validated HPLC Method q_routine->hplc Yes q_absolute Absolute Purity / Structural ID? q_volatile->q_absolute No gcms Use GC-MS q_volatile->gcms Yes qnmr Use qNMR q_absolute->qnmr Yes report Combine Data & Report q_absolute->report No hplc->report gcms->q_absolute qnmr->report

Caption: Decision tree for selecting the appropriate analytical method.

Comparative Summary of Techniques

The choice of method depends on the specific analytical question being asked.

FeatureRP-HPLCGC-MS¹H qNMR
Primary Application Quantitative purity & impurity profilingIdentification of volatile/semi-volatile impuritiesAbsolute purity determination & structural confirmation
Principle Liquid-solid partitioningGas-solid partitioning & mass fragmentationNuclear magnetic resonance
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Specificity High (with validated method)Very High (based on mass fragmentation)High (based on unique chemical shifts)
Quantitation Relative (Area %), requires reference standard for assaySemi-quantitative without standardsAbsolute, uses an internal standard
Sample Throughput HighModerateLow
Key Advantage Robust, precise, and widely adopted for QC.Definitive identification of volatile unknowns.Primary method, no need for analyte-specific standard.
Key Limitation Requires reference standards for impurity ID.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for trace impurities.

Conclusion and Recommendations

For the comprehensive purity assessment of synthesized this compound, a multi-pronged approach is recommended.

  • For Routine Quality Control: A validated RP-HPLC method is the most suitable technique. It provides the necessary precision, sensitivity, and throughput for batch release and routine purity checks.

  • For Process Development and Impurity Identification: A combination of techniques is essential. HPLC should be used to profile the non-volatile components, while GC-MS is crucial for analyzing residual starting materials and volatile byproducts. Any significant unknown impurities isolated via preparative HPLC should be characterized by NMR spectroscopy and mass spectrometry to elucidate their structure.

  • For Reference Standard Characterization: Quantitative NMR (qNMR) should be employed to determine the absolute purity of your in-house reference standard. This provides an orthogonal, primary measurement that anchors the accuracy of all subsequent HPLC-based assays.

By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of their downstream synthetic work.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • This compound. (n.d.). Cymit Quimica.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
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  • Determining and reporting purity of organic molecules: Why qNMR. (2012).
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable.
  • Spectroscopy Tutorial: Examples. (n.d.). University of Colorado Boulder.
  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (2025). BenchChem.
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.).
  • Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. (2025). BenchChem.
  • 5-CHLORO-2,4-DIFLUOROBENZALDEHYDE(695187-29-2) 1H NMR spectrum. (n.d.). ChemicalBook.

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A Researcher's Guide to 5-Chloro-2,3-difluorobenzaldehyde: Navigating Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, 5-Chloro-2,3-difluorobenzaldehyde is a valuable building block. Its trifunctional nature—possessing an aldehyde, a chloro group, and two fluoro substituents on the aromatic ring—makes it a versatile intermediate for synthesizing complex target molecules. However, successfully incorporating this reagent into a synthetic workflow hinges on a realistic understanding of its yield. This guide provides an in-depth comparison of the theoretical and experimental yields of this compound, offering field-proven insights to inform your research and development efforts.

Understanding Yield: The Theoretical Maximum

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or loss of material. It is a stoichiometric calculation fundamental to any synthetic planning.

A common and effective method for the synthesis of substituted benzaldehydes from electron-rich arenes is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[1][2][3]

For the synthesis of this compound, the logical starting material is 1-Chloro-2,3-difluorobenzene. The reaction proceeds as follows:

Reaction: 1-Chloro-2,3-difluorobenzene + DMF + POCl₃ → this compound

Stoichiometric Calculation for Theoretical Yield:

To calculate the theoretical yield, we must first identify the limiting reactant.

CompoundMolecular Weight ( g/mol )
1-Chloro-2,3-difluorobenzene148.54
This compound176.54

Assuming we start with 10.0 g of 1-Chloro-2,3-difluorobenzene and excess of the other reagents:

  • Moles of 1-Chloro-2,3-difluorobenzene: 10.0 g / 148.54 g/mol = 0.0673 mol

  • Theoretical Moles of Product: Since the stoichiometry is 1:1, the theoretical moles of this compound are also 0.0673 mol.

  • Theoretical Yield in Grams: 0.0673 mol * 176.54 g/mol = 11.88 g

Therefore, the theoretical yield of this compound from 10.0 g of 1-Chloro-2,3-difluorobenzene is 11.88 grams.

The Reality of Synthesis: Experimental Yield

The experimental yield is the actual amount of product isolated and purified from a reaction. It is almost always lower than the theoretical yield. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield.

Representative Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative procedure for the synthesis of this compound, based on the established principles of the Vilsmeier-Haack reaction.[1][2]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., argon), N,N-dimethylformamide (DMF, 3 equivalents) is cooled to 0°C. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[5]

  • Electrophilic Aromatic Substitution: 1-Chloro-2,3-difluorobenzene (1 equivalent) is added to the flask. The reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for several hours. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hydrolysis (Workup): Once the reaction is complete, the mixture is cooled to room temperature and then slowly poured into a beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde product.

  • Neutralization and Extraction: The aqueous solution is neutralized with a base, such as sodium acetate or a dilute sodium hydroxide solution, until it reaches a pH of 6-7. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified. Given that aldehydes can be sensitive, purification might involve vacuum distillation or column chromatography on silica gel.[6] The formation of a bisulfite adduct is another classic method for purifying aldehydes.[6][7][8]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3 & 4: Hydrolysis & Extraction cluster_3 Step 5: Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier StartMat 1-Chloro-2,3-difluorobenzene Iminium Aryl Iminium Intermediate StartMat->Iminium 60-70°C Hydrolysis Hydrolysis (Ice Water) Extraction Neutralization & Solvent Extraction Hydrolysis->Extraction Crude Crude Product Distillation Vacuum Distillation or Column Chromatography Crude->Distillation Pure Pure 5-Chloro-2,3- difluorobenzaldehyde Distillation->Pure

Figure 1: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Bridging the Gap: Why Experimental Yields Differ

Several factors contribute to the discrepancy between theoretical and experimental yields. In an industrial or research setting, achieving a yield above 85% is often considered excellent for this type of reaction.

Factor Affecting YieldCausality and Scientific Rationale
Reaction Kinetics & Equilibrium The Vilsmeier-Haack reaction is generally irreversible, but incomplete conversion is common. Reaction time and temperature are critical parameters that must be optimized to drive the reaction to completion without promoting side reactions.
Side Reactions The high reactivity of the Vilsmeier reagent can lead to undesired side products. For instance, if the starting material is not sufficiently activated, or if there are other nucleophilic sites, the formylation may occur at a different position or not at all.
Purity of Reagents The presence of moisture can deactivate the Vilsmeier reagent. Similarly, impurities in the starting 1-Chloro-2,3-difluorobenzene can lead to a variety of byproducts, complicating purification and reducing the yield of the desired product.
Purification Losses A significant portion of product loss occurs during the workup and purification stages. This can happen through incomplete extraction, adhesion to glassware, or co-elution with impurities during chromatography. Some aldehydes can also be volatile, leading to losses during solvent evaporation.[9]

Yield Comparison:

Yield TypeValue (from 10.0 g starting material)Notes
Theoretical Yield 11.88 gCalculated based on 100% stoichiometric conversion.
Plausible Experimental Yield 8.3 g - 10.1 g (70-85%)A realistic range for a well-optimized laboratory synthesis. Yields can vary based on scale and purification method.

Alternative Synthetic Strategies: A Comparative Overview

While the Vilsmeier-Haack reaction is a robust method, other synthetic routes exist for the formylation of aromatic rings. One notable alternative is Directed Ortho-Metalation (DoM) .[10]

Directed Ortho-Metalation (DoM):

This strategy involves the use of a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position.[10] The resulting aryllithium species is then quenched with an electrophile, in this case, a formylating agent like DMF. For 1-Chloro-2,3-difluorobenzene, the fluorine atoms can act as directing groups.[11]

Comparison of Synthetic Routes
FeatureVilsmeier-Haack ReactionDirected Ortho-Metalation (DoM)
Reagents POCl₃, DMF (mild)Organolithium (e.g., n-BuLi, LDA), DMF (highly basic, cryogenic)
Temperature 0°C to ~70°CCryogenic temperatures required (-78°C)
Regioselectivity Governed by electronic effects and steric hindrance.[1][2]Highly specific to the position ortho to the directing group.[10]
Safety & Handling POCl₃ is corrosive and water-sensitive.Organolithium reagents are pyrophoric and require strictly anhydrous conditions.
Scalability Generally straightforward to scale up.Can be challenging to scale due to cryogenic requirements and handling of pyrophoric reagents.
Decision Workflow for Method Selection

G start Select Synthesis Method for This compound regio_q Is high regioselectivity at a specific ortho position critical? start->regio_q scale_q Is large-scale synthesis a primary goal? regio_q->scale_q No dom Consider Directed Ortho-Metalation (DoM) regio_q->dom Yes safety_q Are cryogenic and pyrophoric handling capabilities limited? scale_q->safety_q No vilsmeier Vilsmeier-Haack is a robust choice scale_q->vilsmeier Yes safety_q->dom No vilsmeier_alt Vilsmeier-Haack is a suitable alternative safety_q->vilsmeier_alt Yes

Figure 2: Decision matrix for selecting a synthetic route.

Conclusion

For researchers and drug development professionals, understanding the nuances between theoretical and experimental yield is paramount for efficient project planning and resource management. The synthesis of this compound via the Vilsmeier-Haack reaction provides a reliable method with expected experimental yields in the range of 70-85%. Factors such as reaction conditions, reagent purity, and purification techniques are critical in minimizing the gap between theoretical and actual outcomes. By carefully considering these variables and alternative synthetic routes like Directed Ortho-Metalation, scientists can optimize their approach to obtain this key intermediate with greater predictability and success.

References

  • Various Authors. (2015). Purifying aldehydes?. Reddit. [Link]

  • Sawada, H., et al. (1981). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. [Link]

  • Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • Pestana, E. A., & Ramachandran, R. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • St-Jean, F., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Schouten, M. M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience EPFL. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

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  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

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A Comparative Guide to the Applications of Substituted Difluorobenzaldehydes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Substituted difluorobenzaldehydes are a cornerstone in the synthesis of a wide array of high-value chemical compounds. Their unique electronic properties, conferred by the presence of two highly electronegative fluorine atoms, make them indispensable starting materials in drug discovery, agrochemical development, and materials science. This guide provides a comparative analysis of the applications of various difluorobenzaldehyde isomers, supported by experimental data and detailed synthetic protocols.

The Strategic Advantage of Fluorine Incorporation

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1][2][3] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to metabolic degradation and prolonging the in vivo half-life of drug candidates.[1][2][3]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.[3][4]

  • Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4][5]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.[1][2][5]

These benefits have led to a significant increase in the number of fluorinated drugs approved for therapeutic use in areas such as oncology, neurology, and infectious diseases.[1][2][6]

Isomer-Specific Applications: A Comparative Overview

The substitution pattern of the fluorine atoms on the benzaldehyde ring dictates the reactivity of the molecule and the properties of its derivatives. This section explores the distinct applications of the most common difluorobenzaldehyde isomers.

2,4-Difluorobenzaldehyde is arguably one of the most widely utilized isomers, serving as a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[7][8] Its applications are extensive, particularly in the development of antifungal agents and kinase inhibitors.[8][9]

  • Antifungal Agents: A notable application of 2,4-difluorobenzaldehyde is in the synthesis of the triazole antifungal drug, fluconazole.[9]

  • Kinase Inhibitors: The 2,4-difluorophenyl moiety is a common feature in many kinase inhibitors, which are a critical class of drugs for cancer therapy.[10] The fluorine atoms can enhance the binding affinity of the inhibitor to the ATP-binding site of the kinase.[11]

  • Agrochemicals: This isomer is also a precursor for effective herbicides and fungicides, contributing to crop protection.[8]

  • Materials Science: Its applications extend to the development of liquid crystal materials and specialized fluorinated polymers.[8][12]

Comparative Efficacy Data: Fluorinated vs. Non-Fluorinated Kinase Inhibitors

The strategic placement of fluorine atoms often leads to a significant improvement in the inhibitory potency of drug candidates. The following table provides a comparative look at the efficacy of fluorinated versus non-fluorinated triazine inhibitors.

Compound TypeTargetCompound AnalogueIC50 / KiFold Improvement (vs. Non-Fluorinated)
Non-FluorinatedEGFR (wild-type)Compound 9> 100 µM-
Fluorinated EGFR (wild-type) Compound 8 25.9 µM > 3.8
Non-FluorinatedEGFR (mutant T790M/L858R)Compound 930.7 µM-
Fluorinated EGFR (mutant T790M/L858R) Compound 8 6.5 µM 4.7

Data sourced from a comparative study on triazine inhibitors.[13]

The ortho-disubstitution pattern in 2,6-difluorobenzaldehyde provides unique reactivity and steric properties that are leveraged in the synthesis of advanced agrochemicals and pharmaceuticals.[14][15]

  • Agrochemicals: The 2,6-difluorophenyl group can enhance the stability of pesticides, herbicides, and fungicides against environmental degradation and improve their penetration into target organisms.[14]

  • Pharmaceuticals: It is a reactant in the synthesis of various heterocyclic compounds with potential therapeutic applications, including benzimidazoles and thiouracils.[16][17] For instance, it is used to synthesize 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole, a potential HIV-1 reverse transcriptase inhibitor.[16]

3,4-Difluorobenzaldehyde is another important isomer with broad utility in the synthesis of biologically active compounds and materials.[18][19]

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including central nervous system agents and kinase inhibitors.[19] It has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives with potential anti-angiogenic activity.[20]

  • Agrochemicals: This isomer is also employed in the production of pesticides and fungicides.[19]

  • Materials Science: It finds use in the formulation of specialty polymers and in the development of electronic and optical materials.[18][21]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations involving substituted difluorobenzaldehydes.

This protocol describes a common method for synthesizing 2,4-difluorobenzaldehyde from 2,4-difluorotoluene.

Materials:

  • 2,4-Difluorotoluene

  • Bromine

  • Calcium Carbonate

  • Water

  • Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, heat 50 grams (0.38 moles) of 2,4-difluorotoluene to reflux with stirring.[9]

  • Gradually add 41.5 mL of bromine to the refluxing mixture. The reaction is typically complete within 2.5 hours.[9]

  • In a separate 2-liter three-necked flask, prepare a suspension of 140 grams of calcium carbonate in 200 mL of water.[9]

  • Transfer the reaction mixture from the first flask to the calcium carbonate suspension.

  • Reflux the mixture with stirring for 18 hours to complete the hydrolysis.[9]

  • Separate the aldehyde from the reaction mixture by steam distillation.[9]

  • Extract the aqueous phase with ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluorobenzaldehyde.[9]

  • Purify the product by fractional distillation under reduced pressure.[9]

This protocol outlines the synthesis of 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole.[16]

Materials:

  • 2,6-Difluorobenzaldehyde

  • 1,2-Phenylenediamine

  • p-Toluenesulfonic acid (catalytic amount)

  • Suitable solvent (e.g., ethanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,2-phenylenediamine (1.0 eq) in a suitable solvent in a round-bottom flask.[22]

  • Add 2,6-difluorobenzaldehyde (1.0 eq) to the solution.[22]

  • Add a catalytic amount of p-toluenesulfonic acid.[16][22]

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[22]

  • Collect the solid by filtration, wash with water, and dry.[22]

  • Purify the crude product by recrystallization from an appropriate solvent.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic workflows and the importance of fluorination in drug design.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Caption: Impact of fluorination on molecular properties.

Conclusion

Substituted difluorobenzaldehydes are invaluable building blocks in modern chemical synthesis. The strategic incorporation of fluorine atoms imparts beneficial properties to the resulting molecules, leading to enhanced performance in pharmaceutical, agrochemical, and material science applications. Understanding the distinct reactivity and applications of different isomers is crucial for researchers and scientists aiming to develop novel and effective products. The provided protocols and comparative data serve as a foundational guide for leveraging the power of these versatile intermediates.

References

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • 2,4-Difluorobenzaldehyde. Chem-Impex. [Link]

  • The Role of 2,6-Difluorobenzaldehyde in Modern Agrochemical Synthesis. Acme Organics. [Link]

  • 2,4-Difluorobenzaldehyde: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. Acme Organics. [Link]

  • 2,4-Difluorobenzaldehyde CAS 1550-35-2. GetChem Co., Ltd.. [Link]

  • The Synthesis Powerhouse: 2,6-Difluorobenzaldehyde as a Key Intermediate. Acme Organics. [Link]

  • 4-Bromo-2,6-difluorobenzaldehyde. Chem-Impex. [Link]

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2,6-Difluorobenzaldehyde, 98% | 265152-25G | SIGMA-ALDRICH | SLS. SLS. [Link]

  • Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines1. Cancer Research. [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • Process for the preparation of difluorobenzaldehydes.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • 3,4-Difluorobenzaldehyde. Chem-Impex. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Chloro-2,3-difluorobenzaldehyde (CAS No. 1783512-25-3), a halogenated aromatic aldehyde commonly used in the synthesis of pharmaceuticals and other advanced materials. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Core Safety Directives: Hazard Identification and Personal Protection

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a compound that demands careful management due to its specific toxicological profile.

Hazard Profile

The primary hazards associated with this compound are summarized below. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Property Identifier/Classification Source(s)
CAS Number 1783512-25-3[1][2][3]
Physical Form Liquid[2][4]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2][5]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][5]
Precautionary Statements P261, P280, P304+P340, P305+P351+P338, P405[2]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks outlined in the hazard statements.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] This is non-negotiable to prevent serious eye irritation (H319).

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[5] Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[5] This is a direct countermeasure to the skin irritation hazard (H315).

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors, which may cause respiratory irritation (H335).[6]

Waste Characterization and Segregation: A Regulatory Imperative

Proper disposal begins with correct classification and segregation at the point of generation. Mischaracterization can lead to regulatory violations, increased disposal costs, and environmental harm.

Classification: Halogenated Organic Waste

This compound contains covalently bonded chlorine and fluorine atoms, classifying it as a halogenated organic compound .[8] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organics are subject to stringent management and disposal regulations.[9][10]

The Scientific Rationale for Segregation: The primary disposal method for halogenated organic waste is high-temperature incineration.[8][11] This process requires specialized equipment, including acid gas scrubbers to neutralize the hydrochloric acid (HCl) and hydrofluoric acid (HF) produced during combustion. Non-halogenated organic wastes, in contrast, can often be recycled as fuel. Mixing these two streams contaminates the larger volume of non-halogenated waste, forcing all of it to be treated by the more complex and expensive halogenated waste incineration process.[12]

Segregation Protocol
  • Designated Waste Container: Dedicate a specific, clearly labeled container for "Halogenated Organic Liquid Waste."[8]

  • Compatibility Check: Ensure the container is made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

  • Avoid Co-mingling: DO NOT mix this compound waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8][12]

    • Strong acids or bases.[8]

    • Aqueous waste.[8]

    • Oxidizers.

Step-by-Step Disposal Procedures

Follow these systematic protocols to ensure safe and compliant disposal from the lab bench to final pickup by your institution's Environmental Health and Safety (EHS) office.

Protocol 3.1: Collection of Liquid Waste
  • Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood.

  • Container Labeling: Affix a "Hazardous Waste" label to your designated halogenated waste container. Fill in all required information:

    • Full chemical name: "this compound" and any other components in the waste stream.

    • Approximate concentrations/volumes of each component.

    • Relevant hazard pictograms (GHS07).[13]

    • Your name, lab number, and the date of accumulation.

  • Waste Transfer: Carefully transfer the waste into the container using a funnel.

  • Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste.[12] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: Store the waste container in a secondary containment bin that is chemically resistant and can hold at least 110% of the container's volume.

Protocol 3.2: Management of Contaminated Solids
  • Definition: Contaminated solids include items such as used pipette tips, wipes, and absorbent materials from minor spills.

  • Collection: Place these items in a separate, sealed, and clearly labeled container or a heavy-duty plastic bag.

  • Labeling: The container must be labeled "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.

  • Disposal: This container must be disposed of through your EHS office along with the liquid waste. Do not dispose of it in the regular trash.

Protocol 3.3: Decontamination of Empty Containers

Under RCRA regulations, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[12]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: Crucially, the rinsate from all three rinses is considered hazardous waste. [12] Collect this rinsate and add it to your "Halogenated Organic Liquid Waste" container. The rationale is that the solvent used for rinsing is now contaminated with the hazardous chemical.

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can now be disposed of in the appropriate glass or plastic recycling bin.[13]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 1.2.

  • Contain the Spill: For small spills, cover with a non-reactive, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5]

  • Collection: Carefully scoop the absorbent material into a suitable, sealable container for disposal.[5]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and dispose of them as contaminated solid waste.

  • Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for disposal through your EHS office.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Waste Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for managing waste streams potentially containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway start Waste Generated in Lab is_halogenated Does waste contain This compound or other halogenated organics? start->is_halogenated collect_halogenated Collect in SEALED & LABELED container for 'Halogenated Organic Waste' is_halogenated->collect_halogenated  Yes collect_non_halogenated Collect in appropriate 'Non-Halogenated Waste' container is_halogenated->collect_non_halogenated No   disposal Store in Satellite Accumulation Area (Secondary Containment) collect_halogenated->disposal collect_non_halogenated->disposal ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) disposal->ehs_pickup When container is full or per time limit

Caption: Waste Disposal Decision Workflow for Halogenated Compounds.

References

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (2018). Material Safety Data Sheet - 2,3-Difluoro-benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Houston. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Retrieved from [Link]

  • MLI Environmental. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (2012). 40 CFR 261.31 - Hazardous wastes from non-specific sources. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • Laboratory Safety Manual. (n.d.). Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.